The peptidoglycan of S. aureus is characterized by a pentaglycine interpeptide bridge that cross-links the stem peptides of adjacent glycan strands. This bridge is synthesized not by the ribosome, but by Fem family nonribosomal peptidyl transferases (FemX, FemA, FemB) that use glycyl-tRNA as a glycine donor [1]. The synthesis proceeds sequentially:
This sequential assembly is illustrated in the following diagram:
Diagram of the sequential synthesis of the staphylococcal this compound bridge by Fem factors
A pivotal 1999 study provided direct evidence for FmhB's role by placing its expression under the control of a repressible promoter [2].
The experimental workflow and key findings are summarized below:
Workflow for the conditional repression and analysis of the fmhB gene
The following table consolidates the quantitative findings from this key experiment [2]:
| Experimental Parameter | fmhB Induced (Xylose) | fmhB Repressed (Glucose) |
|---|---|---|
| Bacterial Growth | Normal growth rate | Severely reduced growth rate |
| Peptidoglycan Cross-linking | High (up to 90%) | Drastic decrease |
| Dominant Muropeptide | Cross-linked oligomers | Uncrosslinked, unmodified monomer (GlcNAc-MurNAc-l-Ala-d-iGln-l-Lys-d-Ala-d-Ala) |
| Methicillin Resistance | Expressed (in MRSA strains) | Abolished |
The fmhB gene is essential for bacterial viability, and its product, FemX, is not redundant with other Fem factors [2] [1]. Repression of fmhB renders MRSA hypersusceptible to methicillin and other β-lactam antibiotics, even though the low-affinity PBP2' (the protein that confers resistance) is still present [2]. This occurs because a shortened interpeptide bridge is a poor substrate for the transpeptidation activity of PBPs, including PBP2' [2] [1]. Inhibiting FmhB could therefore restore the efficacy of existing β-lactam antibiotics against resistant strains.
The table below compares the key Fem factors involved in this compound bridge synthesis [2] [1]:
| Feature | FmhB (FemX) | FemA | FemB |
|---|---|---|---|
| Function | Adds the first glycine | Adds the second & third glycines | Adds the fourth & fifth glycines |
| Essentiality | Essential | Not essential, but null mutants are barely viable and have severe growth defects | Not essential, but null mutants are barely viable and have severe growth defects |
| Effect of Inactivation | Lethal; accumulation of unsubstituted monomers | Shortened bridge (monoglycine); reduced cross-linking; loss of methicillin resistance | Shortened bridge (triglycine); reduced cross-linking; loss of methicillin resistance |
| Potential for Drug Targeting | High (essential function) | Moderate (severe fitness cost) | Moderate (severe fitness cost) |
When investigating FmhB and cell wall biosynthesis, be aware that bacteria can activate compensatory adaptations. For example, S. aureus strains with femAB inactivation can survive by acquiring suppressor mutations (*chr). These mutations can lead to complex transcriptional changes affecting metabolism and virulence, even if the this compound bridge is restored via genetic complementation [1]. This suggests that potential FmhB inhibitors might be most effective when used in combination with other antibiotics to prevent the emergence of resistant survivors [1].
The Fem family peptidyl transferases (FemX, FemA, and FemB) represent a crucial group of nonribosomal peptidyl transferases that catalyze the formation of the pentaglycine interpeptide bridge in Staphylococcus aureus peptidoglycan. This unique structural feature distinguishes staphylococcal peptidoglycan from that of other bacteria and plays an indispensable role in cell wall architecture and function. The This compound bridge serves as a critical cross-linking component that connects adjacent peptide stems in the peptidoglycan meshwork, providing both structural integrity and flexibility to withstand internal turgor pressure while maintaining cellular shape. Genetic studies have revealed that inactivation of fem genes results in profound alterations to cell wall structure, including reduced cross-linking, aberrant septum formation, and increased susceptibility to virtually all antibiotic classes, highlighting the essential nature of proper this compound bridge formation for bacterial survival [1] [2].
The discovery of Fem factors emerged from investigations into methicillin resistance in S. aureus, where researchers identified chromosomal loci that, when inactivated, resulted in methicillin hypersusceptibility despite the presence of an intact mecA gene. Initial studies demonstrated that FemA was a host-mediated factor essential for methicillin resistance, mapping to chromosomal segment number 18, genetically distant from the methicillin resistance determinant (mec) [3]. Subsequent research identified the entire femAB operon and revealed its fundamental role in cell wall biosynthesis, establishing these factors as critical determinants of both intrinsic β-lactam resistance and overall cell wall architecture in S. aureus [3] [2].
The assembly of the this compound bridge occurs through a highly organized, sequential process with strict substrate specificity exhibited by each Fem protein. These enzymes utilize glycyl-tRNA as a glycine donor rather than employing ribosomal protein synthesis mechanisms, representing a fascinating example of nonribosomal peptide synthesis in cell wall construction. This tRNA-dependent mechanism highlights the evolutionary adaptation of staphylococci to create a specialized cell wall structure that enhances survival in diverse environments [4] [1].
Table: Specific Functions of Fem Proteins in this compound Bridge Synthesis
| Fem Protein | Glycine Residues Added | Specific Acceptor Substrate | Essentiality |
|---|---|---|---|
| FemX | First glycine | Lipid II | Essential |
| FemA | Second and third glycines | Lipid II-Gly1 | Non-essential but required for normal growth |
| FemB | Fourth and fifth glycines | Lipid II-Gly3 | Non-essential but required for normal growth |
In vitro studies have demonstrated that FemX exclusively utilizes lipid II as an acceptor for the first glycine residue, establishing the foundation for subsequent bridge elongation. Following this initial step, FemA specifically recognizes lipid II-Gly1 as its substrate and catalyzes the addition of the second and third glycine residues. Finally, FemB acts on lipid II-Gly3 to complete the bridge by adding the fourth and fifth glycine residues, producing the mature cell wall precursor lipid II-Gly5 [4]. This sequential assembly process exhibits remarkable precision, with no functional redundancy between the Fem proteins; none can substitute for another in the pathway [1] [2].
The completed this compound bridge enables proper cross-linking by providing a flexible spacer that allows the transpeptidase activity of penicillin-binding proteins (PBPs) to form connections between adjacent peptide stems. In methicillin-resistant S. aureus (MRSA), this this compound bridge is particularly important for the function of the alternative transpeptidase PBP2a, which exhibits greatly reduced activity when the bridge is shortened, explaining the methicillin-hypersusceptible phenotype of fem mutants [1] [2].
Visualization of the sequential this compound bridge assembly pathway in S. aureus peptidoglycan biosynthesis
The femAB operon is genetically distinct from the femX (fmhB) gene, reflecting the coordinated regulation of the bridge elongation steps while maintaining separation of the critical initial step. Transcription analysis has revealed that femAB is expressed as a polycistronic mRNA, allowing for coordinated expression of these functionally related genes [3]. This operonic organization ensures stoichiometric production of FemA and FemB proteins, which must work in concert to complete the glycine bridge assembly after FemX has initiated the process. The precise genetic regulation of this system is crucial for maintaining appropriate levels of these enzymes during cell wall biosynthesis, particularly under changing environmental conditions or antibiotic stress.
The essentiality of Fem factors has been extensively investigated through genetic studies. While FemX (FmhB) is an essential gene, early transposon mutagenesis studies suggested that femA and femB were not essential for viability, as mutants could survive with severely impaired growth [1]. However, more recent investigations using conditional mutants have challenged this view. Depletion of femAB in conditional mutants proved to be lethal without compensatory mutations, with cells exhibiting pseudomulticellular forms and eventual lysis due to extensive membrane rupture [1]. This lethal phenotype could be partially mitigated by drastically increasing medium osmolarity, indicating that this compound crosslinks are required for S. aureus to withstand internal turgor pressure [1].
Staphylococci possess remarkable adaptability in coping with cell wall defects caused by femAB inactivation. Transcriptional profiling of strains that survived femAB inactivation revealed multiple compensatory adaptations, including upregulation of transporters for osmoprotectants like glycerol and glycine betaine, alterations in nitrogen metabolism, and enhanced expression of the arginine-deiminase pathway as an alternative route for ATP production [2]. These adaptations incurred a significant fitness cost, manifested as reduced growth rates and temperature sensitivity, even when the this compound bridge was restored through complementation [2]. This demonstrates the remarkable flexibility of S. aureus to circumvent cell wall damage while highlighting the importance of the this compound bridge for optimal cellular function.
In vitro reconstitution of the complete this compound bridge assembly pathway has been instrumental in defining the specific functions and substrate requirements of Fem proteins. The established experimental protocol involves multiple key steps that enable detailed biochemical characterization:
Enzyme Purification: Recombinant His-tagged FemX, FemA, FemB, and Gly-tRNA synthetase are expressed and purified using affinity chromatography. Each enzyme requires specific buffer conditions to maintain stability and activity throughout the purification process [4].
Substrate Preparation: The potential substrates for Fem reactions—UDP-MurNAc-pentapeptide, lipid I, and lipid II—are purified from appropriate bacterial strains. Additionally, the staphylococcal tRNA pool is isolated to serve as the source of glycine acceptors [4].
In Vitro Reaction Conditions: Standard assay conditions include appropriate buffer (typically Tris-HCl or HEPES at physiological pH), Mg²⁺ as a cofactor, glycyl-tRNAs generated using purified Gly-tRNA synthetase, purified lipid II substrates, and individual Fem proteins. Reactions are incubated at 37°C for specified durations [4].
Product Analysis: The reaction products are analyzed using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or mass spectrometry to verify the sequential addition of glycine residues and identify the specific products formed at each stage [4].
This in vitro approach confirmed that none of the Fem proteins require the presence of others for activity, and each exhibits strict specificity for its cognate substrate in the pathway [4]. The development of this assay system has enabled detailed analysis of late, membrane-associated steps of S. aureus peptidoglycan biosynthesis and provides a valuable tool for screening potential inhibitors of Fem activity.
Genetic studies of Fem function employ various mutagenesis and complementation approaches to elucidate the consequences of fem gene disruption:
Conditional Mutant Construction: The femAB operon is placed under control of an inducible promoter (e.g., Pspac) in clinically relevant MRSA strains. Repressor genes (e.g., lacI) are provided to minimize basal expression, creating a tightly regulated system [1].
Phenotypic Analysis: Depletion strains are assessed for growth characteristics, morphology changes, antibiotic susceptibility profiles, and viability under various conditions. Key analyses include measurement of colony-forming units (CFUs) following depletion and microscopic examination of cellular morphology using membrane and DNA staining [1].
Peptidoglycan Structural Analysis: PG composition is analyzed using HPLC separation of muropeptides following enzymatic digestion of purified cell walls. Mass spectrometry is employed to confirm the identity of specific muropeptide species [1].
Transcriptional Profiling: Microarray analysis and RNA sequencing are used to identify global transcriptional changes in fem mutants, revealing compensatory adaptations that enable survival despite cell wall alterations [2].
Table: Phenotypic Consequences of femAB Inactivation in S. aureus
| Phenotypic Characteristic | Wild Type Strain | femAB-Depleted Strain |
|---|---|---|
| Growth Rate | Normal | Severely impaired or no growth |
| Cell Morphology | Normal cocci | Pseudomulticellular forms with multiple septa |
| Peptidoglycan Cross-linking | Normal high cross-linking | Massive reduction in cross-linking |
| Muropeptide Profile | Predominantly this compound monomers and cross-linked oligomers | Accumulation of monoglycine monomers (Lipid II-Gly1) |
| Methicillin Resistance | Resistant (in MRSA) | Hypersusceptible |
| Membrane Integrity | Normal | Extensive membrane rupture |
| Osmotic Stability | Normal | Requires high osmolarity for viability |
Despite the absence of canonical membrane-targeting domains, FemA localizes at the cell membrane where it interfaces with its lipid II substrate. This membrane association appears to be independent of catalytic activity, as mutations in key residues of the putative transferase pocket and the α6 helix—regions potentially involved in tRNA binding—sharply decrease enzymatic activity in vivo and in vitro but do not impair correct membrane localization [1]. This observation suggests that the structural determinants for membrane localization are distinct from those required for catalytic function.
Structural studies indicate that Fem proteins belong to a unique class of nonribosomal peptidyl transferases that likely arose through gene duplication events [3]. Analysis of the FemA sequence revealed homology with a second coding region (ORF419) located downstream in the operon, suggesting evolutionary divergence from a common ancestral gene [3]. Key conserved residues and structural motifs have been identified as critical for glycine transfer activity, including:
The modular synthesis of farnesyl analogues of cell wall precursors lipid I and II containing the S. aureus this compound bridge modification has been achieved through innovative chemical approaches combining solid-phase peptide synthesis with chemoenzymatic attachment of sugar moieties [5]. These synthetic substrates provide valuable tools for structural and functional studies of Fem proteins, enabling detailed investigation of the molecular interactions that govern substrate specificity and catalytic efficiency in the this compound bridge assembly pathway.
The FemABX family represents an attractive target for novel antimicrobial strategies for several compelling reasons. First, these factors are unique to staphylococci, suggesting that inhibitors would have narrow-spectrum activity with minimal disruption to the normal microbiota. Second, Fem factors are required for high-level methicillin resistance in MRSA, indicating that their inhibition could restore susceptibility to β-lactam antibiotics, providing renewed utility to this important antibiotic class [1] [2]. Third, despite not being essential in all genetic backgrounds, FemAB depletion results in severe growth defects and eventually cell death, particularly under physiological osmotic conditions [1].
The potential of Fem factors as therapeutic targets is underscored by several key observations:
However, the development of Fem inhibitors must consider the remarkable adaptability of S. aureus, as evidenced by the complex compensatory responses to fem inactivation. Transcriptional profiling has revealed that survival under conditions preventing normal cell wall formation triggers multiple adaptive responses involving upregulation of transport systems, alterations in nitrogen metabolism, and changes in virulence factor expression [2]. These findings suggest that potential FemAB inhibitors would likely need to be used in combination with other antibiotics to prevent selection of resistant survivors.
The this compound bridge plays a significant role in determining susceptibility to glycopeptide antibiotics like vancomycin. Alterations in bridge length and composition affect vancomycin resistance through several mechanisms:
Recent surveillance studies have detected femA genes in a high percentage (82.6%) of MRSA and VRSA clinical isolates, confirming its importance in circulating strains and validating its utility as both a therapeutic target and a molecular marker for S. aureus identification [9]. The co-detection of femA with various resistance and virulence genes in multidrug-resistant strains highlights the clinical significance of understanding Fem protein function in the context of complex resistance patterns [9].
The Fem family peptidyl transferases represent a fascinating adaptation in staphylococcal cell wall biosynthesis that has profound implications for bacterial physiology and antibiotic resistance. The strict substrate specificity of FemX, FemA, and FemB ensures the precise assembly of the this compound bridge through a sequential, tRNA-dependent mechanism. While early studies suggested that FemAB functions were non-essential, recent evidence using conditional mutants indicates that This compound bridges are essential for withstanding internal turgor pressure under physiological conditions, with depletion resulting in catastrophic cell wall failure and death [1].
Future research directions should focus on several key areas:
The escalating global threat of antimicrobial resistance necessitates the discovery and characterization of novel bacterial targets for therapeutic intervention. Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA) strains, represents a major public health challenge due to its propensity for healthcare-associated infections and evolving resistance mechanisms. The bacterial cell wall, specifically the peptidoglycan layer, represents an attractive target for antimicrobial development due to its essential nature and structural differences from mammalian cells. The fmhB gene (factor for methicillin resistance) in S. aureus encodes a membrane-bound enzyme that catalyzes the initial and committed step in the formation of the characteristic pentaglycine interpeptide bridge, a structural component unique to staphylococcal peptidoglycan. This gene has been identified as essential for viability in S. aureus, making it a promising target for novel antibacterial strategies [1].
The peptidoglycan of S. aureus possesses a distinctive architecture characterized by high cross-linking density (up to 90%), which contributes significantly to cell wall integrity and resistance to osmotic pressure. The This compound interpeptide bridge connects the stem peptides of adjacent glycan strands and serves multiple critical biological functions: it facilitates proper cell wall assembly, provides flexibility to withstand mechanical stress, acts as an anchor for covalently attached surface proteins (including virulence factors), and is indispensable for the expression of methicillin resistance. Any disruption in the synthesis of this this compound bridge, particularly the initial attachment of the first glycine residue, compromises cell wall stability and renders the bacterium susceptible to β-lactam antibiotics, even in the presence of the low-affinity penicillin-binding protein PBP2a (encoded by mecA) that confers methicillin resistance [1].
The fmhB gene encodes a Fem (factor essential for methicillin resistance) factor that specifically catalyzes the attachment of the first glycine residue to the ε-amino group of lysine in the pentapeptide side chain of the lipid II precursor. This initial step in this compound interpeptide formation is distinct from subsequent glycine additions mediated by FemA (glycines 2 and 3) and FemB (glycines 4 and 5). FmhB utilizes glycyl-tRNA as a donor in a ribosome-independent reaction, adding glycine to the lipid-bound precursor N-acetylglucosamine-(β-1,4)-N-acetylmuramic acid(-L-Ala-D-iGln-L-Lys-D-Ala-D-Ala)-pyrophosphoryl-undecaprenol. This reaction occurs at the membrane interface, positioning the growing peptidoglycan precursor for subsequent cross-linking reactions [1].
The following diagram illustrates the sequential action of FmhB and other Fem factors in building the this compound bridge:
This compound bridge assembly by Fem factors. FmhB catalyzes the crucial first glycine addition.
The essential nature of fmhB has been demonstrated through rigorous genetic experimentation. Researchers replaced the endogenous promoter of fmhB with the xylose regulon from Staphylococcus xylosus, creating a conditional mutant strain in which fmhB expression could be precisely controlled by carbon source availability. When this engineered strain was grown in the presence of glucose, which represses the xylose promoter, transcription of fmhB was significantly reduced. This repression led to profound physiological consequences: impaired bacterial growth, reduced peptidoglycan cross-linking, and accumulation of unmodified muropeptide precursors. The inability to generate viable null mutants of fmhB without complementary gene expression further confirms its essential status, as deletion presumably results in a lethal phenotype [1].
Gene essentiality is conventionally defined as absolute requirement for cellular viability and reproductive success. However, it is now recognized that essentiality can be context-dependent, varying with environmental conditions and genetic background. Despite this conditional nature, certain genes like fmhB demonstrate core essentiality across standard laboratory conditions and strains. The experimental approach to confirm essentiality typically involves demonstrating that deletion mutants cannot be created without a second functional copy provided in trans, and that excision of this complementary gene copy results in non-viability [2] [3].
The fundamental approach for studying essential genes involves creating conditional mutants where gene expression can be precisely controlled. For fmhB, this was achieved through replacement of its native promoter with an inducible system:
Genetic Construct Preparation: A 630-bp fragment containing the ribosome binding site and 5' region of fmhB was amplified using PCR with specific primers (sense primer: 5'-GCGGATCCATTGTTAAATAGAAGGAGATATC-3' and reverse primer: 5'-GCGGTACCCCCAGTGATTTTCATTAATTC-3') from S. aureus BB255. This fragment was cloned downstream of the xylose promoter-operator region from S. xylosus in a temperature-sensitive shuttle vector (pOX7), creating plasmid pSR1 [1].
Strain Engineering: The constructed plasmid was electroporated into S. aureus RN4220 and subsequently transduced into the target strain BB270 using generalized transducing phage 80α. Integration into the chromosome was promoted by growing transductants at elevated temperature (40-42°C) with progressively lower erythromycin concentrations (20 μg/ml to 2.5 μg/ml) in the presence of xylose. Successful integrants were confirmed by PCR analysis [1].
Conditional Expression Analysis: The engineered strain was cultured in media containing either 0.5% glucose (for repression) or 0.5% xylose (for induction) of fmhB expression. Growth kinetics, peptidoglycan structure, and antibiotic susceptibility profiles were then compared between conditions to assess the consequences of fmhB depletion [1].
When fmhB expression is repressed, dramatic changes occur in peptidoglycan structure and composition that can be quantified using analytical approaches:
Muropeptide Separation and Analysis: Peptidoglycan is isolated and purified from bacterial cultures, then digested with cell wall lytic enzymes such as lysostaphin or mutanolysin to break down the glycan backbone. The resulting muropeptides are separated by reverse-phase high-performance liquid chromatography (HPLC) and their structures elucidated through mass spectrometry [1].
Cross-linking Assessment: The degree of cross-linking is quantified by comparing the relative abundances of monomeric, dimeric, and oligomeric muropeptide species. Under fmhB repression conditions, there is a marked increase in un-crosslinked, unmodified muropeptide monomers with the structure N-acetylglucosamine-(β-1,4)-N-acetylmuramic acid(-L-Ala-D-iGln-L-Lys-D-Ala-D-Ala), accompanied by a substantial decrease in oligomeric fractions [1].
The experimental workflow for studying fmhB function and essentiality is illustrated below:
Experimental workflow for fmhB functional analysis. Conditional expression enables phenotypic characterization.
Repression of fmhB expression through promoter replacement and glucose-mediated downregulation produces quantifiable changes in muropeptide composition and peptidoglycan architecture. The following table summarizes the key structural alterations observed when fmhB is repressed compared to normal expression conditions:
Table 1: Peptidoglycan Structural Changes Under fmhB Repression
| Parameter | Normal fmhB Expression | Repressed fmhB Expression | Method of Analysis |
|---|---|---|---|
| Unmodified muropeptide monomers | Low abundance | Drastic accumulation (primary species) | HPLC, Mass spectrometry |
| Oligomeric muropeptide fraction | High (up to 90% cross-linking) | Substantially decreased | HPLC separation |
| Overall cross-linking degree | High | Significantly reduced | Muropeptide linkage analysis |
| This compound bridge completion | Complete (5 glycines) | Truncated or absent | Mass spectrometry |
| Predominant muropeptide structure | Cross-linked oligomers | N-acetylglucosamine-(β-1,4)-N-acetylmuramic acid(-L-Ala-D-iGln-L-Lys-D-Ala-D-Ala) | Mass spectrometry confirmation |
The dramatic accumulation of the unmodified monomeric precursor and corresponding reduction in cross-linked oligomeric species provides compelling evidence that FmhB is indispensable for the initiation of this compound interpeptide formation. Without this initial glycine attachment, subsequent additions by FemA and FemB cannot occur, resulting in the observed structural defects [1].
The consequences of fmhB repression extend beyond structural changes to functional impairments in antibiotic resistance and general cellular fitness. The this compound bridge is essential for the proper function of PBP2a, the low-affinity penicillin-binding protein that confers methicillin resistance in MRSA strains. The following table quantifies these physiological impacts:
Table 2: Physiological Consequences of fmhB Repression
| Parameter | Normal fmhB Expression | Repressed fmhB Expression | Measurement Method |
|---|---|---|---|
| Growth rate | Normal | Significantly reduced | Optical density (OD600) monitoring |
| Methicillin MIC | High (resistant) | Greatly reduced (hypersusceptible) | Etest, broth microdilution |
| Lysostaphin MIC | Strain-dependent | Increased susceptibility | Broth microdilution |
| Cell wall stability | High | Compromised | Osmotic stability assays |
| PBP2a-mediated resistance | Functional | Ineffective | β-lactam susceptibility profiling |
Notably, repression of fmhB alone is sufficient to abolish methicillin resistance without affecting PBP2a synthesis, indicating that a complete this compound bridge is required for the resistance mechanism rather than merely the presence of the alternative penicillin-binding protein. This highlights the critical interdependence between the this compound interpeptide and the functionality of the methicillin resistance apparatus [1].
The essential nature of fmhB for bacterial survival and its crucial role in maintaining methicillin resistance make it an attractive target for novel antibacterial development. Several strategic advantages position FmhB as a promising therapeutic target:
Essential Function: As a gene required for viability, inhibition of FmhB would be bactericidal, directly addressing the pathogen's ability to survive and propagate. The inability to generate viable knockout mutants confirms that bacteria cannot readily bypass this function through compensatory mutations [1] [3].
Resistance Reversal: Targeting FmhB offers the unique potential to restore susceptibility to existing β-lactam antibiotics in resistant strains, effectively reversing the methicillin resistance phenotype. This approach could rejuvenate the utility of current antibiotic arsenals against MRSA infections [1].
Structural Uniqueness: The this compound interpeptide is a staphylococcus-specific feature not found in human cells, suggesting that inhibitors would have selective toxicity against the pathogen with minimal off-target effects in the host. This species specificity contrasts with targets involved in fundamental metabolic processes shared across evolutionary domains [1].
Virulence Impact: Beyond direct bactericidal effects, FmhB inhibition would disrupt the anchoring of surface proteins and virulence factors to the cell wall, potentially attenuating pathogenicity and enhancing clearance by the host immune system [1].
The search for essential bacterial genes represents a fundamental strategy in antimicrobial development. Current understanding indicates that approximately 10-15% of bacterial genes are essential under standard laboratory conditions, though this percentage varies by organism. S. aureus has been estimated to contain approximately 302 essential genes based on antisense RNA inhibition studies, placing it within the range of other pathogenic bacteria [3].
Table 3: Essential Gene Counts Across Bacterial Species
| Organism | Number of Essential Genes | Identification Method |
|---|---|---|
| Staphylococcus aureus | 302 | Antisense RNA inhibition |
| Escherichia coli | 303 | Single-gene-specific mutagenesis |
| Bacillus subtilis | 271 | Single-gene-specific mutagenesis |
| Mycoplasma genitalium | 381 | Saturation transposon mutagenesis |
| Haemophilus influenzae | 642 | Saturation transposon mutagenesis |
Modern approaches to identifying and validating essential genes include CRISPR/Cas9-based screens and transposon mutagenesis (Tn-seq), which allow systematic functional assessment of gene necessity across entire genomes. These high-throughput methods have revealed that gene essentiality is often context-dependent, varying with growth conditions, genetic background, and environmental factors. However, core essential genes like fmhB remain indispensable across diverse conditions, strengthening their appeal as therapeutic targets [4] [3].
The fmhB gene represents a foundational component of staphylococcal cell wall biosynthesis, encoding the enzyme responsible for the initiation of this compound interpeptide formation. Its essential nature, coupled with its critical role in maintaining methicillin resistance, positions FmhB as a promising target for novel antibacterial agents. The experimental evidence demonstrates that targeted repression of fmhB expression results in profound defects in peptidoglycan structure, significantly reduced cross-linking, accumulation of unmodified precursors, and complete abolition of methicillin resistance despite continued production of PBP2a.
The bacterial cell wall of Staphylococcus aureus, particularly in methicillin-resistant strains (MRSA), represents a sophisticated macromolecular structure essential for cellular integrity and a major determinant of antibiotic resistance. At the core of this protective envelope lies peptidoglycan (PG), a mesh-like polymer that encapsulates the bacterial cell and withstands tremendous internal turgor pressure. The remarkable resilience of S. aureus peptidoglycan derives primarily from its unique structural modification—the pentaglycine cross-bridges—which facilitate extensive cross-linking between adjacent glycan strands, creating a dense, protective lattice. These cross-bridges have emerged as critical factors in both bacterial survival and resistance mechanisms, making them compelling targets for novel antimicrobial strategies [1].
Unlike many other bacteria whose peptidoglycan composition may feature more complex amino acid arrangements, S. aureus incorporates five glycine residues in its interpeptide bridge, creating an unusually flexible and extended connection between stem peptides. This this compound bridge enables the formation of a highly cross-linked peptidoglycan structure that is characteristic of staphylococci. The biosynthesis of these bridges involves a sophisticated enzymatic machinery that sequentially adds glycine residues using unusual tRNA donors, rather than the traditional ribosome-mediated protein synthesis. Understanding the precise molecular architecture, biosynthesis, and functional significance of these this compound bridges provides critical insights for developing next-generation antimicrobials that could potentially circumvent existing resistance mechanisms in this formidable pathogen [1] [2].
The peptidoglycan of Staphylococcus aureus consists of several key molecular components that assemble into a complex three-dimensional network:
Glycan Backbone: Alternating subunits of N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) connected by β-1,4-glycosidic bonds form the linear carbohydrate chains that provide the structural backbone of peptidoglycan. These glycan strands run parallel to the bacterial membrane, creating the fundamental framework for the cell wall [1] [3].
Stem Peptides: Attached to the MurNAc residues through an amide linkage are stem peptides with the conserved sequence L-Ala-D-isoGln-L-Lys-D-Ala-D-Ala. This pentapeptide extends perpendicularly from the glycan strands and serves as the attachment point for cross-bridge formation and subsequent cross-linking [1] [3].
This compound Cross-Bridges: A unique five-glycine chain extends from the ε-amino group of the lysine residue in the stem peptide. This This compound bridge serves as a flexible tether that connects adjacent stem peptides from different glycan strands, ultimately facilitating the formation of a cross-linked peptidoglycan meshwork [1] [4].
Cross-Linkages: The terminal glycine of the this compound bridge forms a peptide bond with the penultimate D-alanine of an adjacent stem peptide, creating a cross-link between neighboring glycan strands. This transpeptidation reaction is catalyzed by penicillin-binding proteins (PBPs) and is the target of β-lactam antibiotics [1].
Table 1: Fundamental Components of S. aureus Peptidoglycan
| Component | Chemical Structure | Function | Unique Characteristics |
|---|---|---|---|
| Glycan Backbone | Alternating GlcNAc-β-(1,4)-MurNAc | Structural framework | Provides tensile strength and scaffold for other components |
| Stem Peptide | L-Ala-D-isoGln-L-Lys-D-Ala-D-Ala | Cross-linking anchor | Conserved sequence with D-amino acids provides protease resistance |
| This compound Bridge | -Gly-Gly-Gly-Gly-Gly- | Flexible interpeptide bridge | Unusual length and composition allows extensive cross-linking |
| Cross-link | Gly₅-CO-NH-D-Ala | Connects adjacent strands | Target of transpeptidase enzymes inhibited by β-lactams |
The three-dimensional organization of S. aureus peptidoglycan forms a multilayered meshwork that can exceed 40 layers in thickness, creating a formidable protective barrier around the bacterial cell. The this compound cross-bridges provide both structural flexibility and mechanical resilience to this architecture. Their extended length allows connection between stem peptides that may not be perfectly aligned, while their flexibility enables the cell wall to withstand various mechanical stresses without fracturing. This arrangement creates a dense, cross-linked matrix that is particularly thick in Gram-positive bacteria like S. aureus, contributing significantly to their environmental durability and resistance to physical disruption [3].
The extensive cross-linking mediated by the this compound bridges results in a peptidoglycan structure with remarkably low porosity, restricting the penetration of harmful substances including many antibiotics. Furthermore, the high density of cross-links creates a robust scaffold for the attachment of other cell wall components such as teichoic acids and surface proteins, which play additional roles in virulence and host interaction. The unique properties of the this compound bridges thus contribute not only to basic cellular integrity but also to the overall pathogenicity of S. aureus [1] [3].
The biosynthesis of the this compound cross-bridges is orchestrated by the Fem family of non-ribosomal peptidyl transferases, specifically FemX, FemA, and FemB. These enzymes sequentially add glycine residues to the growing cross-bridge using aminoacyl-tRNAs as substrates, rather than the more typical aminoacyl-tRNAs used in ribosomal protein synthesis. Each Fem enzyme demonstrates strict substrate specificity and acts at a particular stage in the this compound assembly process [1] [2]:
FemX (encoded by fmhB): Initiates cross-bridge formation by adding the first glycine residue to the ε-amino group of the lysine in the stem peptide. FemX is essential for viability, as its function cannot be compensated by other Fem family members [1] [2].
FemA: Adds the second and third glycine residues to the growing glycyl chain. FemA exhibits specificity for the diglycine intermediate and cannot initiate cross-bridge formation or extend beyond three glycine residues [1] [2].
FemB: Completes the this compound bridge by adding the fourth and fifth glycine residues. FemB specifically recognizes the triglycine intermediate and extends it to the final this compound form [1] [2].
This sequential, assembly-line mechanism ensures the precise construction of the this compound bridge and represents a unique biosynthetic pathway in bacterial cell wall formation.
Table 2: Fem Protein Characteristics and Functions
| Enzyme | Gene | Glycine Residues Added | Essentiality | tRNA Utilization | Localization |
|---|---|---|---|---|---|
| FemX | fmhB | First glycine | Essential | Glycyl-tRNA | Membrane-associated |
| FemA | femA | Second and third | Conditionally essential | Glycyl-tRNA | Membrane without canonical targeting domains |
| FemB | femB | Fourth and fifth | Conditionally essential | Glycyl-tRNA | Membrane-associated |
The biosynthesis of this compound cross-bridges occurs during the inner membrane stages of peptidoglycan assembly, specifically on the lipid-bound precursor Lipid II. The Fem proteins are membrane-associated enzymes, though they lack canonical transmembrane domains or clear membrane-targeting sequences. Recent research has revealed that FemA localizes to the membrane independently of its enzymatic activity, as mutations that abolish transferase function do not impair proper membrane localization [1].
The following diagram illustrates the sequential biosynthesis pathway of the this compound cross-bridge:
Figure 1: Sequential biosynthesis pathway of this compound cross-bridges in S. aureus showing the stepwise addition of glycine residues by Fem transferases
The completed Lipid II molecule with the full this compound bridge is then flipped to the extracellular side of the membrane where penicillin-binding proteins (PBPs) catalyze the transglycosylation (polymerization of glycan chains) and transpeptidation (cross-linking between stem peptides) reactions that incorporate this building block into the growing peptidoglycan meshwork. The specificity of each Fem enzyme for its respective intermediate ensures the fidelity of this compound bridge formation and explains the severe phenotypes observed when any of these enzymes is disrupted [1] [2].
The this compound cross-bridges play an indispensable role in maintaining cellular integrity against immense internal turgor pressure. Experimental evidence from conditional mutants demonstrates that depletion of FemAB proteins—and consequent failure to form complete this compound bridges—results in cell lysis due to extensive membrane rupture. This lethal phenotype can be partially mitigated by drastically increasing the osmolarity of the growth medium, which reduces the osmotic gradient across the cytoplasmic membrane. This finding directly indicates that this compound cross-links are essential for S. aureus cells to withstand internal turgor pressure [1] [5].
When FemAB function is compromised, cells exhibit severe morphological abnormalities including the formation of pseudomulticellular structures with multiple incomplete division septa. Microscopic analysis reveals that these depleted cells fail to complete proper cell division, with DNA segregation occurring in the absence of productive septum formation and eventual cell separation. These observations highlight the critical role of this compound bridges not only in general cell wall integrity but also in the specific process of cell division, where coordinated cell wall synthesis and hydrolysis must occur to allow daughter cell separation without lysis [1].
The this compound cross-bridges contribute significantly to methicillin resistance in MRSA strains. Early transposon mutagenesis studies identified fem (factors essential for methicillin resistance) genes, including femA and femB, as critical determinants for the expression of high-level β-lactam resistance. Disruption of these genes results in methicillin hypersusceptibility, even though the primary resistance determinant PBP2A remains present and functional [1].
The mechanism underlying this phenomenon involves the cooperativity between native PBPs and PBP2A. In strains with truncated cross-bridges due to FemAB inactivation, the altered peptidoglycan structure likely impairs the functional interaction between the native transpeptidases and the acquired PBP2A, thereby compromising the resistance mechanism. This explains why Fem factors were originally identified through screens for mutants with restored β-lactam sensitivity in otherwise resistant backgrounds. The essential role of this compound bridges in resistance mechanisms highlights their potential as targets for novel antimicrobial agents that could restore the efficacy of existing β-lactam antibiotics against MRSA [1].
The essentiality of the femAB operon has been investigated using conditional mutagenesis approaches that allow controlled gene expression:
Inducible Promoter System: Researchers constructed a conditional mutant where the native promoter of the femAB operon was replaced with the IPTG-inducible Pspac promoter. To minimize basal expression, a plasmid-encoded lacI repressor gene was introduced, creating strain MW2-iFemAB. Growth assays demonstrated complete absence of growth in the absence of IPTG, indicating that femAB is essential for viability in the CA-MRSA strain MW2 [1].
Complementation Tests: To rule out polar effects on downstream genes, researchers introduced a plasmid encoding femAB under the control of a cadmium-inducible promoter (Pcad). This complementary expression system successfully restored growth in MW2-iFemAB cells depleted of endogenous femAB, confirming that the lethal phenotype specifically resulted from femAB deprivation [1].
Viability Assessment: Measurement of colony forming units (CFUs) in cultures of MW2-iFemAB incubated without IPTG revealed severe loss of viability compared to induced cultures or the parental MW2 strain, providing quantitative evidence for the essential nature of the femAB operon [1].
The following diagram illustrates the experimental workflow for assessing FemAB essentiality:
Figure 2: Experimental workflow for assessing FemAB essentiality using conditional mutagenesis and multimodal phenotypic analysis
Advanced biochemical techniques have been employed to characterize the structure and composition of peptidoglycan and the functional properties of Fem enzymes:
Muropeptide Profiling: High-performance liquid chromatography (HPLC) analysis of peptidoglycan composition revealed that FemAB depletion causes massive accumulation of peak 4, identified as the monomeric pentapeptide substituted with a single glycine residue (the substrate of FemA). In contrast, cells with fully induced femAB expression primarily contained the this compound-substituted monomer (peak 5). Mass spectrometry confirmation showed molecular weights of 1024.48 Da for the monoglycyl species and 1252.55 Da for the pentaglycyl species, matching theoretical predictions [1].
Binding Assays: Microscale Thermophoresis (MST) has been utilized to characterize the binding interactions between the lysostaphin SH3b domain and this compound peptides. These studies identified a specific groove between β1 and β2 strands as the this compound binding site, with specificity determined by both steric exclusion of Cβ atoms and selection of main chain conformations accessible to glycine but not other amino acids [4].
Structural Studies: X-ray crystallography of the lysostaphin SH3b domain in complex with a this compound peptide has provided atomic-level resolution of the interaction interface. The structure reveals that the this compound peptide adopts an extended conformation between strands β1 and β2 on one side and the RT loop on the other, with specific hydrogen bonding patterns contributing to binding specificity [4].
Lysostaphin, an endopeptidase produced by Staphylococcus simulans, specifically cleaves the this compound cross-bridges of susceptible staphylococci including S. aureus. This enzyme consists of an N-terminal catalytic domain that hydrolyzes the glycyl-glycine bonds in the this compound bridge and a C-terminal SH3b cell wall binding domain that targets the enzyme to its substrate. The specific recognition of this compound bridges by the SH3b domain confers precise species specificity against staphylococci possessing this characteristic cell wall structure [4] [3].
The therapeutic potential of lysostaphin derives from its unique mechanism of action, which differs fundamentally from conventional antibiotics. As an enzyme that directly degrades an essential structural component of the cell wall, lysostaphin demonstrates potent bactericidal activity against S. aureus, including MRSA strains. Engineering of lysostaphin's SH3b domain to alter its binding specificity represents a promising strategy to counter emerging resistance mechanisms, such as the incorporation of serine residues into the cross-bridge that can confer lysostaphin resistance [4].
The Fem family of peptidyl transferases represents attractive targets for novel antimicrobial development due to their essential role in this compound bridge formation and their absence in human cells. The unique mechanism of these enzymes—using aminoacyl-tRNAs as substrates for non-ribosomal peptide synthesis—differs fundamentally from traditional targets, potentially offering new avenues for selective inhibition [1] [2].
Several approaches to targeting Fem proteins are currently under investigation:
High-Throughput Screening: Development of assays to identify small molecules that inhibit Fem transferase activity, particularly targeting FemX which is absolutely essential for viability.
Structure-Based Drug Design: Utilizing crystallographic structures of Fem proteins to design specific inhibitors that block substrate binding or catalytic activity.
Combination Therapies: Developing Fem inhibitors as adjuvants to restore the efficacy of β-lactam antibiotics against resistant strains by compromising the peptidoglycan structure necessary for high-level resistance expression.
The species-specific nature of the this compound bridge and its biosynthetic machinery suggests that inhibitors of Fem proteins would likely have narrow-spectrum activity against staphylococci, potentially offering a targeted therapeutic approach with minimal disruption to the beneficial microbiota [1] [2].
The this compound cross-bridges of Staphylococcus aureus peptidoglycan represent a remarkable evolutionary adaptation that contributes significantly to the mechanical strength, division fidelity, and antibiotic resistance of this important pathogen. Recent research has overturned previous assumptions about the dispensability of complete this compound bridges, demonstrating instead that they are essential for viability under normal osmotic conditions. The unique biosynthetic pathway mediated by the Fem family of transferases offers promising targets for novel antimicrobial strategies, particularly as resistance to conventional antibiotics continues to escalate.
Lipid II represents the final membrane-bound precursor in bacterial peptidoglycan biosynthesis, serving as the fundamental building block for cell wall construction in both Gram-positive and Gram-negative bacteria. This essential amphipathic molecule consists of a disaccharide-pentapeptide head group (GlcNAc-MurNAc-pentapeptide) linked to a membrane-embedded C55 undecaprenol hydrocarbon chain via a pyrophosphate bridge. In Staphylococcus aureus, Lipid II undergoes a critical modification—the addition of a This compound interpeptide bridge—that enables the high-degree crosslinking characteristic of staphylococcal peptidoglycan. This structural modification is mediated by a unique class of enzymes known as non-ribosomal peptidyltransferases (FemXAB) that utilize aminoacyl-tRNA as substrates rather than aminoacyl-tRNAs in the traditional ribosomal sense.
The peptidoglycan of *S. aureus* is distinguished by its remarkably high degree of crosslinking (up to 95%) and near-complete amidation of the D-glutamic acid residue at position 2 of the stem peptide, resulting in D-iso-glutamine. These modifications contribute significantly to the structural integrity of the staphylococcal cell wall and confer resistance to host immune defenses such as defensins and other antimicrobial peptides. The this compound bridge specifically facilitates crosslinking between adjacent stem peptides by providing a flexible spacer that allows transpeptidation to occur. Understanding the biosynthesis and maturation of Lipid II has gained renewed interest due to its validation as a promising antibiotic target against multidrug-resistant staphylococcal infections, particularly MRSA (methicillin-resistant Staphylococcus aureus).
The biosynthesis of Lipid II occurs through a conserved pathway that can be divided into cytoplasmic and membrane-associated stages:
Table 1: Key Enzymes in Lipid II Biosynthesis
| Enzyme | EC Number | Reaction Catalyzed | Cellular Location | Essentiality |
|---|---|---|---|---|
| MraY | 2.7.8.13 | Transfer of phospho-MurNAc-pentapeptide to undecaprenyl phosphate | Inner membrane | Yes |
| MurG | 2.4.1.227 | Addition of GlcNAc to Lipid I | Inner membrane | Yes |
| MurJ | - | Flippase mediating translocation of Lipid II | Inner membrane | Yes |
Following its assembly, the S. aureus Lipid II undergoes two critical modifications that distinguish it from the Lipid II of other bacteria:
Stem peptide amidation: The α-carboxyl group of D-glutamic acid at position 2 of the stem peptide is amidated to form D-iso-glutamine, a reaction catalyzed by the GatD/MurT enzyme complex. This modification reduces the negative charge of the peptidoglycan and has been demonstrated to be essential for viability and optimal transpeptidation [1]. Genetic disruption of this amidation pathway results in increased susceptibility to β-lactam antibiotics and severe morphological defects.
This compound bridge formation: The Fem family of enzymes (FemX, FemA, FemB) sequentially add five glycine residues to the ε-amino group of the lysine residue at position 3 of the stem peptide, creating the characteristic interpeptide bridge. This modification occurs prior to the incorporation of Lipid II into the growing peptidoglycan polymer.
The This compound interpeptide bridge is synthesized by three specific fem factors (factors essential for methicillin resistance): FemX, FemA, and FemB. These enzymes belong to a unique class of non-ribosomal peptidyltransferases that utilize aminoacyl-tRNA as substrates without the involvement of ribosomal machinery. Each enzyme demonstrates strict specificity for both the acceptor substrate and the number of glycine residues added:
Table 2: Fem Enzyme Characteristics and Specificities
| Enzyme | Glycine Residues Added | Acceptor Substrate | Donor Substrate | Gene Locus |
|---|---|---|---|---|
| FemX | First glycine | Lipid II | Glycyl-tRNA | SAOUHSC_00157 |
| FemA | Second and third | Lipid II-Gly1 | Glycyl-tRNA | SAOUHSC_00174 |
| FemB | Fourth and fifth | Lipid II-Gly3 | Glycyl-tRNA | SAOUHSC_00175 |
The complete enzymatic assembly of the this compound bridge has been successfully reconstituted in vitro, enabling detailed biochemical analysis of this pathway [2]. The experimental approach involves:
Notably, each Fem enzyme functions independently without requiring the presence of the other Fem factors for activity. However, when all three enzymes are present simultaneously, bridge formation proceeds more efficiently, suggesting potential coordination in the natural cellular environment [2].
The following diagram illustrates the complete enzymatic pathway for this compound bridge formation on Lipid II:
Diagram 1: Enzymatic pathway of this compound interpeptide bridge formation on Lipid II by FemX, FemA, and FemB in Staphylococcus aureus.
Concurrent with this compound bridge formation, S. aureus amidates the D-glutamate residue at position 2 of the stem peptide through the action of the GatD/MurT enzyme complex [1]. This essential modification involves:
Genetic studies have demonstrated that mutants with reduced amidation display increased susceptibility to β-lactam antibiotics and morphological abnormalities, underscoring the critical nature of this modification for proper cell wall assembly and crosslinking.
Recent methodological advances have enabled the large-scale production and purification of Lipid II, overcoming previous limitations in substrate availability [3]. The following protocol describes a reliable approach for accumulating and isolating Lipid II from S. aureus:
This approach typically yields sufficient quantities (micromolar concentrations) of pure Lipid II for enzymatic assays, structural studies, and antibiotic screening campaigns.
The complete enzymatic system for this compound bridge formation can be reconstituted in vitro to study Fem enzyme kinetics, substrate specificity, and inhibitor susceptibility [2]. The detailed methodology includes:
Enzyme preparation:
Substrate preparation:
tRNA component isolation:
Activity assay:
This reconstituted system has demonstrated that FemX exclusively utilizes Lipid II (not Lipid I or UDP-MurNAc-pentapeptide) as an acceptor for the first glycine residue, while FemA and FemB specifically recognize Lipid II-Gly₁ and Lipid II-Gly₃, respectively [2].
The following workflow diagram illustrates the key experimental steps for studying this compound bridge formation:
Diagram 2: Experimental workflow for in vitro reconstitution of this compound interpeptide bridge formation on Lipid II.
The availability of purified Lipid II and Lipid II-Gly₅ has enabled the development of highly specific transpeptidation inhibition assays that directly monitor the effects of β-lactam antibiotics on penicillin-binding proteins (PBPs) [3]. A representative protocol includes:
This direct assay system has demonstrated superior accuracy for determining antibiotic potencies compared to traditional indirect methods and allows for detailed mechanistic studies of transpeptidase inhibition [3].
Lipid II represents one of the most prominent antibiotic targets in bacterial cell wall biosynthesis due to its essential nature and accessibility on the extracellular face of the cytoplasmic membrane. Multiple classes of natural and synthetic antibiotics target different aspects of Lipid II structure and function:
Table 3: Antibiotic Classes Targeting Lipid II and Their Mechanisms
| Antibiotic Class | Molecular Target | Mechanism of Action | Resistance Mechanisms |
|---|
| Glycopeptides | D-Ala-D-Ala terminus of stem peptide | Blocks transpeptidation and transglycosylation | VanA/B: D-Ala-D-Lac terminus VanC: D-Ala-D-Ser terminus | | Lantibiotics | Pyrophosphate moiety | Forms membrane pores Inhibits cell wall synthesis | Lipid II modification ABC transporters | | Mureidomycins | MraY translocase | Inhibits Lipid I formation | Target modification Efflux pumps | | β-lactams | Penicillin-binding proteins | Acylation of active site serine | β-lactamases Altered PBPs (PBP2a) |
The experimental systems described in this guide have significant applications in antibiotic discovery and development:
Recent research has demonstrated that inhibitors of Fem factors or the GatD/MurT complex can restore susceptibility to β-lactam antibiotics in MRSA strains, suggesting promising avenues for combination therapies that address multidrug resistance.
The This compound interpeptide bridge of Staphylococcus aureus represents a fascinating example of species-specific adaptation in bacterial cell wall biosynthesis, mediated by a unique family of non-ribosomal peptidyltransferases that utilize aminoacyl-tRNA substrates. The detailed biochemical characterization of this pathway, enabled by methodological advances in Lipid II production and in vitro reconstitution, has provided profound insights into the complex orchestration of peptidoglycan assembly. Moreover, the experimental protocols described in this technical guide provide robust frameworks for investigating fundamental aspects of bacterial cell wall biology and screening for novel antibacterial agents.
Future research directions in this field will likely focus on:
The ongoing global challenge of antimicrobial resistance necessitates continued investigation of novel targets in bacterial cell wall biosynthesis, with Lipid II and its maturation pathway representing one of the most promising avenues for therapeutic intervention against multidrug-resistant staphylococcal infections.
The this compound bridge is synthesized by a series of nonribosomal peptidyl transferases known as the Fem family. Each enzyme in this family adds glycine residues to the peptidoglycan precursor lipid II in a specific, sequential manner using glycyl-tRNA as a substrate [1] [2].
| Fem Factor | Role in this compound Bridge Synthesis | Essentiality |
|---|---|---|
| FemX (FmhB) | Adds the first glycine residue [1] [2] | Reported as essential [1] [2] |
| FemA | Adds the second and third glycine residues [1] [2] | Essential for viability; depletion is lethal [1] |
| FemB | Adds the fourth and fifth glycine residues [1] [2] | Essential for viability; depletion is lethal [1] |
The following diagram illustrates this sequential biosynthesis process:
Sequential biosynthesis of the this compound bridge by FemXAB factors.
Disrupting the synthesis of the this compound bridge, particularly by depleting FemA and FemB activity, has severe consequences for S. aureus.
| Phenotype | Description |
|---|---|
| Lethality | Depletion of femAB is lethal; cells cannot survive without the full this compound bridge [1]. |
| Morphological Defects | Cells form pseudomulticellular structures with multiple, aberrant septa and eventually lyse due to membrane rupture [1]. |
| Loss of Turgor Resistance | Lethality is mitigated by drastically increasing medium osmolarity, proving the bridge is essential to withstand internal turgor pressure [1]. |
| Hypersusceptibility | femAB mutants become hypersusceptible to virtually all antibiotics, including β-lactams (methicillin) [2]. |
Analysis of peptidoglycan composition in femAB-depleted cells reveals a massive accumulation of monomeric muropeptides with a single glycine, alongside a drastic reduction or absence of cross-linked dimers, trimers, and higher oligomers [1]. This demonstrates that the this compound bridge is indispensable for forming the highly cross-linked meshwork that grants cell wall integrity.
Key methods for analyzing peptidoglycan structure and the effects of this compound bridge disruption include:
The Fem factors represent a promising target for novel antimicrobial strategies. Inhibiting FemA and FemB could not only kill the pathogen but also restore the efficacy of conventional β-lactam antibiotics against MRSA [2]. However, research indicates that potential FemAB inhibitors would likely need to be used in combination with other antibiotics to prevent the selection of resistant survivors that can adapt to the cell wall damage [2].
The femAB operon in S. aureus encodes two non-ribosomal peptidyl transferases, FemA and FemB. These enzymes are responsible for the sequential addition of the second to fifth glycine residues to form the pentaglycine bridge in the peptidoglycan [1]. This long, flexible bridge is crucial for creating the highly cross-linked, mesh-like structure of the staphylococcal cell wall, which protects the cell from bursting due to internal turgor pressure [2].
Historically, femAB was considered non-essential because null mutants (e.g., strain AS145) could be isolated, albeit with severe growth defects and a lysostaphin-resistant phenotype [1] [3]. However, subsequent research revealed a paradox: while these mutants were viable, transferring the femAB deletion into new, genetically "clean" bacterial backgrounds was exceptionally difficult or impossible without additional selective pressure [3]. This led to the hypothesis that the original femAB null mutants survived only because they had acquired secondary, uncharacterized compensatory mutations (provisionally termed chr*) that allowed them to cope with the defective cell wall [1] [3].
A pivotal study in 2019 provided clarity by constructing a conditional mutant where the femAB operon was placed under an inducible promoter. This system allowed researchers to deplete the cell of FemA and FemB proteins without relying on pre-existing compensatory mutations [2].
The findings were clear:
femAB expression was shut off, bacterial growth ceased entirely, and cell viability plummeted, demonstrating that the operon is essential for survival in the absence of adaptations [2].femAB depletion could be mitigated by drastically increasing the osmolarity of the growth medium. This directly showed that the primary function of the this compound bridge is to enable the cell wall to withstand internal turgor pressure [2].The following diagram illustrates the experimental workflow and the critical phenotypic outcomes of femAB depletion.
Whether a cell dies from femAB depletion or survives via compensation, the initial disruption of the this compound bridge has profound consequences.
femAB mutants become hypersusceptible to virtually all antibiotic classes, not just β-lactams. This includes glycopeptides (e.g., teicoplanin), fosfomycin, bacitracin, and even unrelated drugs like gentamicin and ciprofloxacin [3]. For MRSA, inactivation of femAB completely abolishes methicillin resistance because the monoglycine bridge is a poor substrate for the resistance protein PBP2A [2] [1] [3].femAB operon but retains the compensatory background) reveal extensive metabolic rewiring. Key adaptations include:
The table below details the changes in peptidoglycan composition and antibiotic susceptibility observed in a femAB null mutant.
| Parameter Analyzed | Observation in femAB Mutant | Interpretation / Consequence |
|---|---|---|
| Muropeptide Profile | Massive accumulation of monomeric muropeptide with a single glycine (peak 4); severe reduction or absence of cross-linked dimers, trimers, and oligomers. [2] | PG mesh is weak and unable to provide structural integrity, leading to cell lysis. [2] |
| Glycan Chain Length | Slightly increased average length. [1] | A potential compensatory mechanism to strengthen the poorly cross-linked cell wall. [1] |
| Lysostaphin MIC | Greatly increased (e.g., from 0.5 µg/ml to 64 µg/ml). [3] | Lysostaphin cleaves the this compound bridge; a shorter (monoglycine) bridge is not a substrate, conferring resistance. [3] |
| Methicillin (Oxacillin) MIC | Drastically reduced (e.g., from 6 µg/ml to <0.016 µg/ml). [3] | PBP2A cannot effectively use the monoglycine-bridged PG precursor for cross-linking, abolishing resistance. [2] [3] |
| Teicoplanin & Bacitracin MIC | Reduced by several factors. [3] | Suggests underlying changes in membrane organization or access to cell wall targets. [1] [3] |
For researchers seeking to replicate or build upon these findings, here is a detailed methodology based on the key study [2].
Step 1: Bacterial Strain and Genetic Tools
femAB operon. To minimize basal expression, include a plasmid carrying the lacI repressor gene.Step 2: Growth Conditions and Depletion
Step 3: Phenotypic and Morphological Analysis
Step 4: Biochemical Analysis of Peptidoglycan
The findings on femAB solidify its position as a highly attractive target for novel anti-staphylococcal drugs, especially against MRSA.
femAB operon suggest that resistance to a FemAB inhibitor might be slow to develop, especially if used in combination with other antibiotics [1].
The table below outlines the key components and stages involved in forming the this compound bridge in the peptidoglycan of Staphylococcus aureus.
| Aspect | Description |
|---|---|
| Biological Context | Incorporation into bacterial cell wall peptidoglycan [1] [2]. |
| Glycine Donor | Glycyl-tRNA (specifically, a nonproteinogenic tRNA) [2]. |
| Biosynthetic Stage | Added to the lipid intermediate (Lipid II) on the outer surface of the cytoplasmic membrane [2]. |
| Direction of Elongation | Glycine units are added sequentially to the free ε-amino group of L-lysine; elongation proceeds from the peptide base structure outward [2]. |
| Key Enzymes | FemA: Adds glycines 2 and 3 [2].
FemB: Adds glycines 4 and 5 [2]. |
| Genetic Evidence | Mutations in femA and femB genes lead to incomplete cross-bridges (e.g., a femAB- mutant contains only a single glycine) [2]. |
The following diagram illustrates the sequential process of this compound bridge assembly.
Diagram of the sequential addition of glycine residues by Fem factors.
The biosynthesis of the this compound bridge is a fascinating exception to the central dogma of molecular biology.
A Nonribosomal Peptide in a Ribosomal World: Unlike standard proteins, the this compound bridge is synthesized without a mRNA template or ribosomes [1]. The Fem enzymes use glycyl-tRNA as a substrate to add glycines directly to the growing peptide chain in a sequential fashion [2]. This represents a unique hybrid system where a component (aminoacyl-tRNA) central to ribosomal protein synthesis is co-opted for a nonribosomal, template-independent process.
Experimental Evidence and Techniques: Our understanding of this pathway comes from classic biochemical and genetic studies. Researchers purified an enzyme activity from S. aureus capable of catalyzing the glycine addition reaction [2]. Furthermore, the specific roles of FemA and FemB were defined by analyzing mutant strains and showing that complementation with the respective genes restored the formation of the full this compound bridge [2].
Connection to Other Natural Products: The use of aminoacyl-tRNA for purposes beyond ribosomal protein synthesis is an emerging theme. Recent research has identified a biosynthetic pathway for aromatic amine natural products (e.g., ammosamides) that also uses glycyl-tRNA as a nitrogen donor [3]. This parallel suggests the mechanism exploited by the Fem enzymes might be a more widespread strategy in secondary metabolism.
The this compound bridge is essential for the integrity of the peptidoglycan meshwork and is not found in humans, making the Fem enzymes a promising target for novel antibiotic development [2].
femA and femB genes result in the formation of a defective cell wall, making the bacteria more susceptible to osmotic lysis and other antibiotics [2].
Lysostaphin is a bacteriolytic enzyme produced by Staphylococcus simulans biovar staphylolyticus that exhibits potent anti-staphylococcal activity through specific cleavage of the pentaglycine cross-bridges in the peptidoglycan of susceptible staphylococci, including Staphylococcus aureus. First isolated in 1964 by Schindler and Schuhardt, this zinc-dependent metalloendopeptidase has attracted significant research and clinical interest due to its ability to lyse both actively growing and quiescent staphylococcal cells, including methicillin-resistant strains (MRSA). Lysostaphin represents a promising alternative to conventional antibiotics, particularly for treating biofilm-associated infections on medical implants and device-related infections where traditional antibiotics often fail. The enzyme has progressed to late-stage clinical trials as a topical anti-staphylococcal agent, demonstrating its therapeutic potential in an era of increasing antibiotic resistance.
The clinical relevance of lysostaphin continues to grow as antibiotic resistance becomes more prevalent. Lysostaphin has shown efficacy in various in vivo models, including keratitis, endocarditis, and burn wound infections. Transgenic mice and cattle producing the enzyme have been generated to engineer S. aureus resistance, and adenovirus-mediated lysostaphin delivery has been tested in goats. The enzyme's ability to disrupt staphylococcal biofilms on artificial surfaces makes it particularly valuable for medical device coatings and infection control strategies. Compared to conventional antibiotics like vancomycin, lysostaphin has demonstrated superior antibacterial activity in vitro, and it exhibits synergistic effects when combined with certain antibiotics such as cefazolin, clarithromycin, doxycycline, levofloxacin, linezolid, and quinupristin/dalfopristin.
Mature lysostaphin is composed of two distinct structural domains connected by a flexible peptide linker:
The crystal structure of mature lysostaphin (3.5 Å resolution) reveals that the domains are highly mobile with respect to each other, facilitated by the flexible peptide linker. This mobility appears crucial for the enzyme's function on the dynamic peptidoglycan structure. The high-resolution structures of the isolated catalytic domain (1.26 Å and 1.78 Å) provide detailed insights into zinc coordination and active site architecture.
Hydrogen/deuterium exchange mass spectrometry (H/DX-MS) and site-directed disulfide cross-linking studies have identified specific peptides involved in domain-domain interactions. Experimental evidence suggests that lysostaphin requires dynamic association between its two domains for optimal function, likely to coordinate substrate binding and cleavage on the elastic peptidoglycan network. This flexibility may allow the enzyme to accommodate different spatial arrangements of peptidoglycan structures and efficiently process multiple cleavage sites.
Table 1: Domain Organization of Lysostaphin
| Domain | Residues | Family | Function | Essential Structural Features |
|---|---|---|---|---|
| Catalytic Domain (CAT) | 248-384 | M23 metalloendopeptidase | Cleaves Gly-Gly bonds in this compound cross-bridges | Zinc-binding site (His360, His374, Asp399), narrow substrate-binding groove |
| Linker Region | 385-400 | Flexible peptide | Connects CAT and CWT domains | Highly flexible, enables domain mobility |
| Cell Wall Targeting Domain (CWT) | 401-493 | SH3b domain | Binds this compound cross-bridges | Groove between β1 and β2 strands for this compound binding |
The catalytic domain of lysostaphin features a characteristic narrow groove formed by a β-sheet and four surrounding loops. The active site contains a zinc ion coordinated by two conserved histidines (His360, His374) and an aspartate (Asp399), which polarizes the peptide bond for hydrolysis. A nucleophilic water molecule, activated by two additional conserved histidines, attacks the carbonyl carbon of the scissile peptide bond. This catalytic machinery is highly conserved among M23 metalloendopeptidases and enables the specific hydrolysis of glycine-glycine bonds within the staphylococcal peptidoglycan cross-bridges.
The exact cleavage site of lysostaphin within the this compound cross-bridge has been historically controversial, with different studies reporting cleavage at various glycine-glycine bonds:
Recent NMR spectroscopic studies using synthetic peptidoglycan substrates have provided compelling evidence that lysostaphin preferentially cleaves between the third and fourth glycine residues (Gly3-Gly4) of the this compound cross-bridge, though minor cleavage at adjacent sites may occur depending on substrate availability and local peptidoglycan structure.
Figure 1: Lysostaphin Mechanism of Action - The enzymatic process begins with binding of the CWT domain to this compound cross-bridges, followed by cleavage between Gly3-Gly4 bonds by the catalytic domain.
The C-terminal SH3b domain of lysostaphin contains a specific binding groove for this compound cross-bridges located between the β1 and β2 strands. Crystallographic studies of the SH3b domain in complex with a this compound peptide have revealed the structural basis for this specific recognition. The bound this compound adopts an extended conformation running approximately parallel to β1 and anti-parallel to β2, with the groove formed by side chains of residues Asn405, Tyr407, Thr409, Tyr411, Thr429, Gly430, Pro431, Phe432, Met435, Glu451, Met453, and Tyr472.
The This compound specificity arises from a combination of steric exclusion of Cβ atoms (which would be present in other amino acids but not glycine) and selection of main chain conformations that are easily accessible for glycine but not for other amino acid residues. The interactions include:
The binding affinity of the SH3b domain for this compound peptides has been quantified using microscale thermophoresis (MST) and other biophysical methods. The dissociation constants (Kd) typically fall in the low micromolar range, reflecting the high specificity for this compound sequences over other peptide motifs. This specific binding is crucial for positioning the catalytic domain optimally for efficient cleavage of the cross-bridges and explains the enzyme's narrow spectrum of activity against staphylococci possessing the characteristic this compound cross-bridges.
Table 2: Key Interactions in this compound Recognition by SH3b Domain
| This compound Residue | Interacting SH3b Residues | Type of Interaction | Functional Significance |
|---|---|---|---|
| Gly1 | Asn405 | Hydrogen bonding | Anchors N-terminal region of peptide |
| Gly2 | Glu451, Thr409 (water-mediated) | Hydrogen bonding | Stabilizes extended conformation |
| Gly3 | Solvent-exposed | Minimal direct interactions | Provides structural flexibility |
| Gly4 | Thr429, Thr409 (water-mediated) | Hydrogen bonding | Positions scissile bond near catalytic site |
| Gly5 | Tyr407 | Aromatic stacking | Contributes to binding affinity |
Lysostaphin resistance in producer strains (S. simulans biovar staphylolyticus) and in clinical isolates occurs through the action of the FemABX immunity protein, a FemABX-like nonribosomal peptidyl transferase that incorporates serine residues in place of some glycines during peptidoglycan cross-bridge synthesis. This modification results in cross-bridges with compositions ranging from Gly2.7Ser1.6 in resistant strains compared to Gly4.5Ser0.2 in susceptible strains.
The incorporation of serine residues inhibits both domains of lysostaphin:
This dual inhibition mechanism provides robust protection against lysostaphin-mediated lysis and represents a significant challenge for therapeutic applications.
Several protein engineering approaches have been employed to overcome lysostaphin resistance:
Structural studies have been instrumental in guiding these engineering efforts by identifying the specific residues involved in substrate recognition and catalysis. Engineering the domain specificity based on structural data has shown promise in broadening the range of targeted bacteria and overcoming resistance.
Protocol: rCWT Binding to Purified Peptidoglycans
Objective: Quantify binding of recombinant CWT domain to peptidoglycans from susceptible and resistant strains.
Materials:
Procedure:
Expected Results: rCWT shows significantly reduced binding to peptidoglycan from resistant strain (Gly2.7Ser1.6) compared to susceptible strain (Gly4.5Ser0.2)
Protocol: Turbidity Reduction Assay for rCAT Activity
Objective: Measure hydrolytic activity of recombinant catalytic domain against peptidoglycan substrates.
Materials:
Procedure:
Expected Results: rCAT shows reduced activity against peptidoglycan from resistant strains, with activity profiles varying with NaCl concentration
Protocol: Crystallization of SH3b Domain with this compound
Objective: Determine atomic structure of SH3b domain in complex with this compound peptide.
Materials:
Procedure:
Expected Results: Structure reveals this compound bound in groove between β1 and β2 strands with extended conformation and specific hydrogen bonding patterns.
Figure 2: Experimental Workflow for Lysostaphin Characterization - Comprehensive characterization involves binding, activity, and structural studies to elucidate mechanisms and specificity.
Lysostaphin represents a promising anti-staphylococcal agent with unique advantages over conventional antibiotics, including rapid bactericidal activity against both growing and quiescent cells, efficacy against biofilms, and a distinct mechanism of action that may limit cross-resistance with current antibiotics. The enzyme has shown particular promise in topical applications for burn wounds and medical device coatings to prevent biofilm formation.
Future development efforts focus on several key areas:
The structural and mechanistic insights summarized in these application notes provide a foundation for rational engineering and optimization of lysostaphin for enhanced therapeutic applications. As antibiotic resistance continues to escalate, lysostaphin and similar enzymatically active bacteriolytic agents offer a promising alternative approach to addressing the growing challenge of multidrug-resistant staphylococcal infections.
The escalating global health crisis of antimicrobial resistance (AMR) necessitates urgent development of novel antibacterial agents with innovative mechanisms of action. Among the most promising yet underexploited targets in bacterial cell wall biosynthesis are MraY translocase and the This compound bridge assembly machinery. MraY (phospho-MurNAc-pentapeptide translocase) represents an essential membrane-embedded enzyme that catalyzes the first committed step of peptidoglycan biosynthesis—the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I [1] [2]. This reaction is universally conserved across bacterial species and represents a vulnerable chokepoint in cell wall assembly. The This compound bridge, particularly in Staphylococcus aureus, is synthesized by Fem family proteins (FemA, FemB, FemX) that sequentially add glycine residues to form the interpeptide cross-bridge essential for peptidoglycan cross-linking [3]. Inhibition of either pathway disrupts cell wall integrity, leading to bacteriolysis and cell death.
The therapeutic promise of these targets lies in their distinct mechanisms from existing antibiotics, potentially circumventing established resistance pathways. MraY is targeted by at least five classes of naturally occurring nucleoside inhibitors, while the this compound bridge synthesis pathway can be disrupted by compounds like cyslabdan, which specifically inhibits FemA [4] [3]. This document provides comprehensive application notes and standardized protocols for investigating these targets, enabling researchers to accelerate the development of novel antibacterial agents against drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other ESKAPE pathogens.
Table 1: Target Profile of MraY and this compound Bridge Synthesis Machinery
| Target Characteristic | MraY Translocase | This compound Bridge Synthesis |
|---|---|---|
| Biological Function | Catalyzes formation of Lipid I in peptidoglycan biosynthesis | Adds glycine residues to form interpeptide cross-bridge in peptidoglycan |
| Essential for Viability | Yes, across all bacteria with peptidoglycan | Conditionally essential, particularly in S. aureus |
| Genetic Conservation | Highly conserved across Gram-positive and Gram-negative bacteria | Varies among bacterial species; Fem family in Staphylococci |
| Known Inhibitors | Nucleoside natural products (e.g., muraymycins, caprazamycins); synthetic triazinediones | Cyslabdan (FemA-specific inhibitor) |
| Therapeutic Potential | Broad-spectrum antibacterial activity | Specific against MRSA and other Gram-positive pathogens |
| Resistance Mechanisms | Not widely established | Not widely established |
MraY represents a particularly attractive antibacterial target due to its essential role in bacterial cell wall biosynthesis, high conservation across diverse bacterial species, and absence in mammalian systems, providing an excellent foundation for selective antibiotic development [1]. The enzyme functions at the cytoplasmic membrane interface, accepting soluble substrate UDP-MurNAc-pentapeptide from the cytosol and lipid carrier undecaprenyl phosphate from the membrane environment [2]. Extensive structural studies reveal that MraY undergoes significant conformational changes upon inhibitor binding, with a shallow binding site on the cytoplasmic face that can accommodate diverse chemical scaffolds [4]. This plasticity enables multiple inhibition strategies but complicates rational drug design.
Several distinct classes of MraY inhibitors have been characterized:
This protocol utilizes dansylated UDP-MurNAc-pentapeptide (UDP-MurNAc-pentapeptide-DNS) as a fluorescent substrate to monitor MraY activity in real-time. Upon conversion to DNS-Lipid I, a significant fluorescence enhancement occurs, enabling continuous kinetic measurements without separation steps [2]. This assay is ideal for high-throughput screening of compound libraries and mechanistic studies of MraY inhibition.
This protocol enables efficient screening of MraY inhibitors and provides insights into inhibition mechanisms. Recent applications have identified novel triazinedione inhibitors with IC₅₀ values as low as 48 μM against particulate MraY, showing particular promise against MRSA (MIC 2-4 μg/mL) and Acinetobacter baumannii (MIC 16 μg/mL) [6]. When testing nucleoside natural products, researchers should expect IC₅₀ values in the nanomolar range (e.g., carbacaprazamycin IC₅₀ = 104 nM, capuramycin IC₅₀ = 185 nM) [4]. The assay can also distinguish between different inhibition mechanisms through comprehensive kinetic analysis.
Understanding MraY inhibition kinetics is essential for characterizing compound mechanism of action. This protocol employs a two-substrate kinetic approach varying both UDP-MurNAc-pentapeptide and lipid phosphate concentrations to distinguish between competitive, uncompetitive, and mixed inhibition patterns [2].
Recent kinetic studies have revealed that MraY inhibitors exhibit diverse mechanisms: liposidomycin is competitive for C55-P, while capuramycin is noncompetitive for C55-P and shows mixed-type inhibition with respect to UM5A [4]. These distinctions have important implications for compound optimization and potential resistance development.
Table 2: Representative MraY Inhibitors and Their Antimicrobial Activity
| Inhibitor Class | Representative Compound | MraY IC₅₀ | Antimicrobial Activity (MIC, μg/mL) | Spectrum |
|---|---|---|---|---|
| Triazinediones | Compound 7j | 48 μM | MRSA: 2-4, A. baumannii: 16 | Gram-positive and Gram-negative |
| Caprazamycins | Carbacaprazamycin | 104 nM | MRSA: <0.5, VRE: <0.5 | Gram-positive, Mycobacteria |
| Capuramycins | Capuramycin | 185 nM | M. tuberculosis: 0.5-1 | Mycobacteria |
| Mureidomycins | 3'-Hydroxymureidomycin A | 52 nM | Pseudomonas spp.: 1-4 | Gram-negative |
| Muraymycins | Muraymycin D2 | 8 nM | S. aureus: 0.12, E. faecalis: 2 | Gram-positive |
| α-Helical Peptidomimetics | Mimetic 1 | 140 μg/mL | MRSA: 16, E. faecalis: 16 | Gram-positive |
The This compound interpeptide bridge is a distinctive feature of staphylococcal peptidoglycan, playing a crucial role in cross-linking adjacent peptide stems to form the rigid cell wall matrix. In Staphylococcus aureus, this bridge is synthesized through the sequential action of three Fem family proteins: FemX adds the first glycine to the lysine residue of the pentapeptide stem, FemA adds the second and third glycines, and FemB adds the fourth and fifth glycines [3]. Inhibition of this process, particularly targeting FemA, has emerged as a promising strategy for restoring β-lactam efficacy against MRSA. The nonantibiotic small molecule cyslabdan, a labdan-type diterpene from Streptomyces sp., represents the first specifically identified FemA inhibitor that dramatically potentiates β-lactam activity against MRSA [3].
This protocol describes two complementary approaches for evaluating FemA inhibition: (1) a binding assay using biotinylated cyslabdan to assess compound interaction with Fem proteins, and (2) a functional assay measuring FemA enzymatic activity through analysis of peptidoglycan intermediates.
Using this protocol, researchers have demonstrated that cyslabdan specifically inhibits FemA activity (IC₅₀ ~10 μM), leading to accumulation of nonglycyl and monoglycyl murein monomers in MRSA peptidoglycan [3]. This assay system enables screening for novel FemA inhibitors that can potentiate β-lactam activity against MRSA, with cyslabdan showing remarkable potentiation of imipenem activity (1,000-fold reduction in MIC) without affecting MSSA strains [3].
Figure 1: Experimental Workflow for FemA Binding Assay Using Biotinylcyslabdan
The simultaneous targeting of MraY and this compound bridge synthesis presents innovative opportunities for combination therapies that can overcome established resistance mechanisms. Recent studies have demonstrated that novel triazinedione inhibitors of MraY show marked synergy with bacitracin against Micrococcus flavus, suggesting a connection between the MraY inhibition site and undecaprenyl phosphate uptake [6]. Similarly, the natural product michellamine B, which also binds in the hydrophobic cleft adjacent to helix 9 of MraY, exhibits synergistic effects with bacitracin [6]. These findings indicate that the hydrophobic cleft adjacent to helix 9 in MraY participates in undecaprenyl phosphate uptake, in addition to the recently identified transporters UptA and PopT, providing a novel antibacterial mechanism that can be exploited therapeutically.
For this compound bridge inhibition, the most promising application is in β-lactam potentiation. Cyslabdan, while exhibiting minimal standalone antibacterial activity, dramatically enhances the potency of carbapenem antibiotics against MRSA by 500-1000-fold [3]. This potentiation is specific to β-lactams—particularly carbapenems—with no enhancement observed for other antibiotic classes like vancomycin, tetracycline, or fluoroquinolones [3]. This specificity underscores the mechanistic connection between this compound bridge completion and β-lactam resistance in MRSA.
Table 3: Combination Therapy Approaches Targeting Cell Wall Biosynthesis
| Combination Approach | Mechanistic Basis | Representative Example | Potentiation Factor | Spectrum |
|---|---|---|---|---|
| MraY Inhibitor + Bacitracin | Dual targeting of undecaprenyl phosphate cycle | Triazinedione 6j + Bacitracin | 4-8 fold MIC reduction | Broad-spectrum |
| FemA Inhibitor + β-Lactam | Disruption of this compound bridge restores β-lactam sensitivity | Cyslabdan + Imipenem | 1000-fold MIC reduction | MRSA-specific |
| MraY Inhibitor + Other Cell Wall Agents | Simultaneous targeting of early and late peptidoglycan steps | Muraymycin + Vancomycin | Additive effect | Gram-positive |
| Dual MraY Targeting | Inhibition at distinct sites on MraY | Muraymycin + Triazinedione | Synergistic interaction | Broad-spectrum |
The checkerboard assay systematically evaluates interactions between two antimicrobial agents by testing them in two-dimensional concentration arrays. This protocol assesses the synergistic potential of MraY inhibitors or FemA inhibitors with conventional antibiotics.
This protocol has been instrumental in identifying the remarkable synergy between cyslabdan and imipenem against MRSA (FIC index < 0.1) [3] and between novel triazinedione MraY inhibitors and bacitracin [6]. These findings validate combination approaches that simultaneously target different aspects of cell wall biosynthesis.
The structural complexity of natural product MraY inhibitors presents significant challenges for medicinal chemistry optimization. A recently developed build-up library strategy enables comprehensive evaluation of natural product analogues through efficient fragment ligation, bypassing the need for lengthy multi-step synthesis of each individual compound [7]. This approach involves:
Application of this strategy to MraY inhibitors has yielded promising analogues with potent and broad-spectrum antibacterial activity against highly drug-resistant strains, both in vitro and in vivo in acute thigh infection models [7]. Structural analysis of MraY-analogue complexes has revealed distinct interaction patterns, suggesting that these optimized compounds represent MraY inhibitors with unique binding modes.
Figure 2: Build-Up Library Strategy for MraY Inhibitor Optimization
Recent advances in structural biology have revolutionized our understanding of MraY inhibition mechanisms. Crystal structures of MraY bound to representatives of different nucleoside inhibitor classes (caprazamycin, capuramycin, mureidomycin) reveal that these compounds exploit both overlapping and unique sites on the cytoplasmic surface of MraY [4]. These structural insights explain the diverse inhibition kinetics and antibacterial spectra observed across inhibitor classes. A key challenge in MraY inhibitor development is achieving selectivity over the human paralog GPT (GlcNAc-1-P-transferase), which shares structural and mechanistic similarities with MraY. Tunicamycin inhibitors lack this selectivity, leading to cytotoxicity, while other classes like muraymycins and caprazamycins show excellent selectivity for bacterial MraY [4].
For this compound bridge inhibitors, the specificity for FemA over FemB and FemX represents an important selectivity consideration. Cyslabdan exhibits preferential binding to FemA with some affinity for FemB but not FemX [3], indicating that the Fem family proteins, while functionally related, have distinct structural features that can be exploited for selective inhibition.
The simultaneous targeting of MraY translocase and this compound bridge synthesis represents a promising dual approach for combating drug-resistant bacterial infections. The protocols and application notes provided herein establish standardized methodologies for investigating these targets, from high-throughput screening and kinetic characterization to synergy evaluation and compound optimization. The continuing emergence of structural information for MraY-inhibitor complexes, coupled with innovative strategies like the build-up library approach, promises to accelerate the development of clinically viable antibacterial agents targeting these validated pathways. As antimicrobial resistance continues to escalate globally, these underexploited targets offer renewed hope for addressing the pressing therapeutic challenges posed by multidrug-resistant pathogens.
LytU is a unique member of the lysostaphin family of zinc-dependent pentaglycine endopeptidases that has emerged as a promising therapeutic agent against Staphylococcus aureus infections, including methicillin-resistant strains (MRSA). This enzyme is naturally produced by S. aureus and plays a critical physiological role in cell wall separation during division by cleaving the this compound cross-bridges in the bacterial peptidoglycan layer [1] [2]. LytU possesses several distinctive characteristics that make it particularly interesting for therapeutic development: it is anchored in the plasma membrane with its active domain residing in the periplasmic space, contains a unique Ile/Lys insertion at position 151 that is vital for enzymatic activity, and exhibits a dual zinc-binding capability that may serve as a regulatory mechanism [1].
The transcriptional regulation of LytU further enhances its therapeutic appeal. Gene expression studies have demonstrated that LytU transcription is highly upregulated (up to 50-fold) upon exposure to cationic antimicrobial peptides and vancomycin, suggesting the bacterium increases its production as a compensatory mechanism when cell wall synthesis is challenged [1]. This inherent response to conventional antibiotics positions LytU as a potential combination therapy agent that could enhance the efficacy of existing treatments. Recent research has also explored engineering LytU fusion proteins, particularly LytU-SH3b, which demonstrates significantly enhanced potency with studies showing a 421-fold reduction in minimal inhibitory concentration compared to native LytU [3].
LytU functions as a zinc-dependent endopeptidase that specifically hydrolyzes the this compound bridges connecting peptidoglycan strands in the S. aureus cell wall. The catalytic mechanism involves a zinc ion that polarizes the scissile peptide bond by coordinating the carbonyl oxygen, while two catalytic histidine residues (H125 and H157) activate a water molecule to act as a nucleophile that attacks the carbonyl carbon [1]. Unlike other family members, LytU uniquely can bind a second zinc ion at the catalytic site, which acts as a potent inhibitor of enzymatic activity [1] [2]. This secondary zinc binding exhibits pH dependence, suggesting a potential regulatory mechanism in the physiological environment.
The substrate specificity of LytU is directed toward this compound sequences, making it highly specific for staphylococcal cell walls. This specificity is a significant advantage for therapeutic applications as it minimizes off-target effects. Enzymatic activity can be monitored through multiple approaches, including direct chemical bond cleavage measurement using synthetic this compound substrates or functional consequences of activity through bacterial cell lysis. The metal cofactor requirement is particularly important, with studies demonstrating that substituting the natural zinc cofactor with copper or cobalt ions remarkably increases the rate of this compound cleavage [1] [2].
The most common method for quantifying LytU activity employs continuous spectrophotometric monitoring based on the characteristic absorbance properties of nicotinamide adenine dinucleotide phosphate (NADPH). This approach utilizes a coupled enzyme system where the primary reaction of interest is linked to a secondary reaction that generates a measurable signal [4]. While LytU itself does not directly produce a spectrophotometrically detectable product, its activity can be quantified by coupling it to appropriate detection systems or by monitoring the physical consequences of peptidoglycan hydrolysis.
For direct kinetic measurements, the principle follows the Beer-Lambert law, which states that absorbance (A) is proportional to concentration (c): A = ε × c × l, where ε is the molar absorption coefficient and l is the path length [4]. In the case of NADPH, which is commonly used in coupled enzyme assays, the compound exhibits a distinct absorbance maximum at 340 nm that is absent in its oxidized form (NADP), allowing sensitive detection of its formation or consumption over time [4]. This enables researchers to precisely quantify enzymatic rates by monitoring linear changes in absorbance during the initial phase of the reaction when substrate concentration is not limiting.
Nuclear Magnetic Resonance (NMR) spectroscopy provides a direct method for monitoring LytU activity by tracking the cleavage of synthetic this compound substrates. This approach allows real-time observation of the chemical bond hydrolysis without requiring coupled enzymes or secondary detection systems [1]. The assay exploits the fact that the peptide bond cleavage between glycine residues in the this compound bridge produces distinct changes in the NMR spectrum that can be quantified over time.
Table 1: NMR Assay Components and Conditions
| Component | Specification | Purpose |
|---|---|---|
| Substrate | This compound peptide (1-10 mM) | Natural substrate for LytU |
| Enzyme | Purified LytU (0.1-1 µM) | Catalyzes peptide bond hydrolysis |
| Buffer | Tris or phosphate buffer (20-50 mM, pH 7.0-7.5) | Maintain physiological pH |
| Metal ions | ZnCl₂ (10-100 µM) or alternatives (Co²⁺, Cu²⁺) | Essential cofactor for activity |
| Temperature | 25-37°C | Optimize reaction rate |
| Instrument | 500-800 MHz NMR with temperature control | Monitor chemical shift changes |
Protocol Steps:
This method has been successfully employed to demonstrate that metal substitution with copper or cobalt ions significantly enhances the cleavage rate of this compound by LytU [1] [2]. The main advantage of this approach is the direct observation of substrate conversion without intermediate steps, though it requires specialized equipment and may have lower throughput than other methods.
For laboratories without access to NMR instrumentation, a continuous spectrophotometric assay provides a robust alternative for measuring LytU kinetics. This method adapts principles from established enzyme coupling strategies used for other metabolic enzymes [4]. While LytU cleavage of this compound doesn't directly produce a chromogenic signal, the reaction can be monitored by coupling to secondary detection systems or by using modified substrates.
Table 2: Spectrophotometric Assay Parameters
| Parameter | Setting | Notes |
|---|---|---|
| Wavelength | 340 nm or appropriate for reporter | NADPH detection or alternative |
| Path length | 1.0 cm (standard cuvette) | Affects absorbance values |
| Temperature | 30°C or 37°C | Controlled by spectrometer |
| Measurement mode | Kinetic, continuous | 10-60 second intervals for 5-30 minutes |
| Blank correction | Reaction mixture without enzyme | Accounts for background |
| Mixing | Gentle inversion or cuvette mixer | Ensure homogeneity |
Protocol Steps:
The temperature control is critical for reproducible results, as enzymatic activity is highly temperature-dependent. The Eppendorf BioSpectrometer and similar instruments with programmable temperature cuvette chambers are ideal for these measurements [4]. For quantitative analysis, the molar absorption coefficient of the detected product (e.g., 6.32 × 10³ L/(mol·cm) for NADPH) is used to convert absorbance changes to reaction rates [4].
The plate lysis assay provides a qualitative to semi-quantitative method for assessing LytU activity against intact bacterial cells. This approach measures the functional consequence of enzymatic activity—the physical degradation of the cell wall leading to lytic zones on bacterial lawns. The method is particularly valuable for demonstrating the antimicrobial potential of LytU and comparing the relative potency of different enzyme preparations [3].
Procedure:
Research has demonstrated that the LytU-SH3b fusion protein shows significantly enhanced potency in this assay format compared to native LytU, consistent with its improved cell wall targeting capabilities [3]. The inclusion of the SH3b domain, which originates from lysostaphin and specifically binds to peptidoglycan bridges, dramatically increases the local concentration of enzyme at its site of action [3].
For quantitative assessment of LytU antibacterial activity in liquid format, the turbidity reduction assay provides a robust method that can be adapted to high-throughput screening. This approach monitors the decrease in optical density of a bacterial suspension as cells are lysed by enzymatic activity, providing a real-time measurement of antibacterial effects [3].
Procedure:
Studies utilizing this method have demonstrated that LytU effectively lyses both actively growing and stationary phase S. aureus cells, with activity being cation-dependent as evidenced by complete inhibition with EDTA chelation [1]. The assay can be modified to test different bacterial strains, growth conditions, or enzyme variants to establish structure-activity relationships.
For therapeutic development, determining the minimal inhibitory concentration (MIC) of LytU preparations against clinical isolates provides critical data on potency and potential efficacy. The MIC represents the lowest concentration that prevents visible growth of a microorganism under standardized conditions, offering a quantitative measure of antibacterial activity that enables comparison with conventional antibiotics [3].
Broth Microdilution Method:
Research has demonstrated remarkably enhanced potency for engineered LytU variants, with the LytU-SH3b fusion showing a 421-fold reduction in MIC compared to native LytU against MRSA strains [3]. This dramatic improvement highlights the potential of domain engineering to enhance the therapeutic potential of enzybiotics.
For quantitative kinetic assays, the initial reaction rates determined at various substrate concentrations are used to calculate fundamental kinetic parameters through nonlinear regression to the Michaelis-Menten equation or linear transformations such as Lineweaver-Burk plots. The key parameters include:
For LytU, these parameters can be influenced by metal cofactor identity, with studies showing significantly enhanced activity with copper or cobalt substitution compared to zinc [1] [2]. The unique ability of LytU to bind a second inhibitory zinc ion at the active site must also be considered, as this can affect concentration-response relationships [1].
Robust statistical analysis is essential for reliable interpretation of LytU activity data. Key considerations include:
Quality control measures should include:
Table 3: Troubleshooting Guide for LytU Activity Assays
| Problem | Possible Causes | Solutions |
|---|---|---|
| Low or no activity | Missing or insufficient zinc cofactor | Add 10-100 µM ZnCl₂ to all buffers |
| Inhibitory second zinc binding | Include chelating agents at controlled concentrations | |
| Enzyme denaturation | Use fresh preparations, avoid freeze-thaw cycles | |
| High background | Contaminated substrates | Use fresh, high-purity reagents |
| Non-specific binding | Include carrier protein (0.1 mg/mL BSA) | |
| Variable results | Inconsistent temperature | Use temperature-controlled instrumentation |
| Metal ion contamination | Use high-purity water and reagents |
To ensure robust and reproducible LytU activity measurements:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for analyzing molecular structure and monitoring reactions in real-time [1]. Its key advantages for kinetic studies include:
A primary challenge is its relatively low sensitivity, potentially requiring higher sample concentrations or longer acquisition times to achieve a good signal-to-noise ratio for kinetic measurements [2] [1].
While your research focuses on a synthetic pentaglycine peptide, the enzymatic glycine cleavage system (GCS) found in nature provides a useful conceptual model for a multi-component cleavage reaction.
The GCS is a mitochondrial enzyme complex that reversibly cleaves glycine. It consists of four proteins (P, T, L, and H), each with a distinct function. In the cleavage direction, the overall reaction is [3] [4]: Glycine + H₄folate + NAD⁺ ⇄ 5,10-methylene-H₄folate + CO₂ + NH₃ + NADH + H⁺
The reaction mechanism can be visualized through the following workflow:
Diagram: Functional workflow of the glycine cleavage system (GCS), illustrating the sequence of interactions between its four protein components. Based on information from [3] [4].
Based on general NMR principles, here is a framework you could adapt for studying this compound cleavage.
The table below summarizes crucial parameters for monitoring the reaction, focusing on ¹H NMR.
Table 1: Key NMR Parameters for Kinetic Monitoring
| Parameter | Recommended Setting | Purpose/Rationale |
|---|---|---|
| Temperature | Controlled (e.g., 25°C, 37°C) | Maintain consistent reaction kinetics. |
| Number of Scans | 4-16 | Balance between time-resolution and signal-to-noise. |
| Relaxation Delay | 1-3 seconds | Allow for spin-lattice relaxation. |
| Spectral Width | 10-12 ppm | Ensure all relevant proton signals are captured. |
| Data Points | 32k-64k | Maintain sufficient digital resolution. |
The table below lists the expected ¹H NMR chemical shifts for this compound, which will decrease as cleavage proceeds.
Table 2: Expected ¹H NMR Chemical Shifts for this compound [5]
| Proton Type | Approximate Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| α-H protons | 3.5 - 4.0 ppm | Downfield due to nitrogen. |
| Amide NH protons | ~7.5 - 8.5 ppm | Can exchange with D₂O. |
| Methylene protons | 1-2 ppm | Upfield, shielded region. |
Here is a visual summary of the experimental workflow:
Diagram: Proposed experimental workflow for monitoring this compound cleavage kinetics using NMR spectroscopy.
Lysostaphin is a bacteriolytic enzyme produced by Staphylococcus simulans that exhibits potent anti-staphylococcal activity against clinically significant pathogens including methicillin-resistant *Staphylococcus aureus* (MRSA). This enzyme has attracted considerable therapeutic interest due to its ability to cause rapid bacterial cell lysis and disrupt biofilms, making it a promising agent for treating resistant staphylococcal infections. The specificity and efficacy of lysostaphin derive from its modular architecture, which consists of two functionally distinct domains: an N-terminal catalytic domain with glycylglycyl endopeptidase activity that cleaves pentaglycine cross-bridges, and a C-terminal cell wall targeting domain (SH3b) that recognizes and binds specific elements of staphylococcal peptidoglycan.
The SH3b domain is a bacterial homolog of eukaryotic SH3 domains but features distinct structural adaptations that enable recognition of peptidoglycan components. This domain is approximately 92 residues in length and is responsible for driving the specific targeting of lysostaphin to staphylococcal cell walls by recognizing This compound cross-bridges, a distinctive feature of staphylococcal peptidoglycan. Understanding the molecular mechanism underlying peptidoglycan recognition by the SH3b domain provides crucial insights for developing novel antibacterial agents and engineering enhanced lysostaphin variants with improved therapeutic properties. These application notes comprehensively summarize the structural basis of this compound recognition by the SH3b domain and provide detailed protocols for studying this interaction experimentally.
The SH3b domain of lysostaphin exhibits a characteristic β-sandwich fold composed of eight β-strands (β1–β8) organized into two orthogonal β-sheets. The first sheet is formed by β5–β7 and the N-terminus of β2, while the second sheet consists of β3, β4, β8 and the C-terminus of β2. This structural arrangement creates a compact, stable domain that provides the structural framework for peptidoglycan recognition. Unique to bacterial SH3b domains are the β1, β3, and β4 strands, which are not present in their eukaryotic counterparts and contribute to the domain's ability to recognize bacterial cell wall components. The RT loop (located between β2 and β3 strands) represents a critical structural element that, together with strands β1 and β2, forms the this compound binding groove. This structural organization remains largely unchanged upon ligand binding, with no significant conformational differences observed between apo and this compound-bound structures (root-mean-square deviation of 0.7Å for main chain atoms), indicating a rigid binding surface that pre-organizes for substrate recognition [1] [2].
Recent structural studies have revealed an unanticipated two-site recognition mechanism whereby the SH3b domain interacts with both this compound cross-bridges and peptide stems through independent binding sites located on opposite surfaces of the domain. This dual recognition system explains how the domain achieves specific and efficient binding to complex peptidoglycan structures despite relatively weak affinities for individual peptidoglycan components.
Table 1: Key Binding Sites in SH3b Domain
| Binding Site | Structural Elements | Key Residues | Ligand Recognized | Affinity |
|---|---|---|---|---|
| This compound Site | Groove between β1-β2 strands and RT loop | Asn405, Tyr407, Thr409, Tyr411, Thr429, Gly430, Pro431, Phe432, Met435, Glu451, Met453, Tyr472 | This compound cross-bridge (GGGGG) | ~890 μM |
| Peptide Stem Site | Opposite surface from this compound site | Asn421, Ile425, Arg427, Val440, Ala443, Val461, Leu473 | Tetrapeptide stem (Ala-γ-Glu-Lys-Ala) | ~963 μM |
This structural arrangement means that a single branched peptidoglycan fragment containing both this compound and peptide stem components cannot simultaneously engage both binding sites on one SH3b domain. Instead, structural studies have revealed that clustering of SH3b domains occurs on peptidoglycan surfaces, with one domain binding to the this compound cross-bridge while an adjacent domain binds the peptide stem [3] [4]. This cooperative binding mechanism enhances avidity and promotes the formation of lysostaphin oligomers on peptidoglycan surfaces, significantly increasing local enzyme concentration and potentially contributing to the observed "hole-punching" activity of lysostaphin in bacterial cell walls.
The This compound binding groove is a shallow surface cleft located between the β1 and β2 strands on one side and the RT loop on the other. This groove accommodates the this compound peptide in an extended conformation that runs approximately parallel to β1 and anti-parallel to β2. The structural basis for this compound specificity involves both direct steric exclusion of amino acids with Cβ atoms and indirect selection of main chain conformations preferentially accessible to glycine residues. The interactions between the SH3b domain and this compound involve a combination of hydrogen bonding, van der Waals contacts, and water-mediated interactions [1] [2].
Table 2: Specific Protein-Ligand Interactions in this compound Recognition
| Glycine Position | Key Interactions with SH3b Domain |
|---|---|
| Gly1 | Carbonyl oxygen hydrogen bonds with Asn405 side chain carboxamide |
| Gly2 | NH group hydrogen bonds with Glu451 carboxylate; carbonyl oxygen accepts water-mediated hydrogen bond from Thr409 |
| Gly3 | NH group hydrogen bonds with water molecule; position determined by covalent linkage to adjacent residues |
| Gly4 | NH group donates hydrogen bond to Thr429 carbonyl oxygen; carbonyl oxygen accepts water-mediated hydrogen bond from Thr409 |
| Gly5 | Stacks against aromatic ring of Tyr407; carboxylate forms crystal contacts |
The this compound peptide adopts a unique non-canonical secondary structure characterized by carbonyl group orientations that differ from both α-helical and β-strand configurations. This conformation is stabilized by numerous interactions with the protein, including hydrogen bonds between the Gly2 NH group and Glu451 carboxylate, between Gly4 NH and Thr429 carbonyl oxygen, and between the Gly1 carbonyl oxygen and Asn405 side chain. Additional stabilization is provided by water-mediated hydrogen bonds and stacking interactions between Gly5 and Tyr407. The specificity for glycine residues arises from the narrow dimensions of the binding groove, which cannot accommodate side chains beyond the Cβ atom, effectively excluding most proteinogenic amino acids [1] [2].
Expression and Purification Protocol:
Gene Cloning: Clone the DNA sequence encoding the lysostaphin SH3b domain (residues 402-493) into the pGEX-2T expression vector using BamHI and EcoRI restriction sites, resulting in an in-frame fusion with glutathione S-transferase (GST) to facilitate purification.
Protein Expression:
Protein Purification:
For NMR studies, proteins can be uniformly labeled with ^15^N and ^13^C by growing bacteria in M9 minimal medium containing ^15^NH4Cl and ^13^C-glucose as sole nitrogen and carbon sources, respectively.
Co-crystallization Protocol with Peptidoglycan Ligands:
Ligand Preparation: Synthesize peptidoglycan ligands using solid-phase peptide synthesis. Key ligands include:
Complex Formation:
Crystallization:
Data Collection and Structure Determination:
Figure 1: Experimental workflow for SH3b domain production, crystallization, and structure determination
NMR Spectroscopy Protocol:
Sample Preparation:
NMR Experiments:
Ligand Titrations:
KD Determination:
Microscale Thermophoresis (MST) Protocol:
Sample Labeling:
Binding Measurements:
Data Collection and Analysis:
The structural insights into this compound recognition have enabled rational engineering approaches to modulate the specificity and affinity of the SH3b domain. The key strategy involves targeted mutagenesis of residues lining the binding groove to alter its physicochemical properties and steric constraints. Based on the crystal structure, several residues have been identified as promising targets for engineering:
Experimental approaches to engineer SH3b domains involve creating focused mutagenesis libraries targeting these key positions and employing high-throughput screening methods to identify variants with altered specificity profiles. Successful engineering efforts have yielded SH3b variants with maintained activity against peptidoglycans containing serine substitutions in the cross-bridge, potentially overcoming a common mechanism of lysostaphin resistance [1] [2].
The potent and specific bacteriolytic activity of lysostaphin against S. aureus, including MRSA strains, positions it as a promising therapeutic agent for treating drug-resistant staphylococcal infections. Several therapeutic applications are currently being explored:
Direct Antimicrobial Therapy:
Enzyme Engineering Strategies:
Clinical development of lysostaphin-based therapeutics has advanced to phase trials for some applications, demonstrating safety and efficacy in challenging infection models. The unique mechanism of action, targeting essential peptidoglycan cross-bridges, makes resistance development less likely compared to conventional antibiotics, provided that the dual binding site recognition mechanism remains intact [3] [5] [4].
The structural characterization of the SH3b domain and its interaction with peptidoglycan has provided invaluable insights into the molecular mechanism underpinning lysostaphin's exceptional antistaphylococcal activity. The discovery of the two-site recognition mechanism represents a significant advancement in our understanding of how this enzyme achieves both specificity and efficiency in bacterial cell wall recognition. The experimental protocols outlined in these application notes provide comprehensive methodologies for further investigating SH3b-peptidoglycan interactions and engineering enhanced variants.
Future research directions will likely focus on several key areas:
The continued structural and functional investigation of the SH3b domain will undoubtedly yield new opportunities for developing novel antimicrobial strategies based on this remarkable bacterial targeting system.
Lysostaphin is a potent antimicrobial enzyme that exhibits exceptional activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and multidrug-resistant (MDRSA) strains. As a zinc metalloprotease, it specifically cleaves the pentaglycine cross-bridges in the cell wall of staphylococci, leading to rapid bacterial lysis and death. The clinical potential of lysostaphin is substantial, particularly in an era of increasing antibiotic resistance, with studies demonstrating its efficacy in various infection models including systemic infections, catheter-associated biofilms, and pneumonia. However, the clinical translation of this promising therapeutic agent has been hampered by challenges in producing sufficient quantities of high-quality, active enzyme using conventional expression systems [1].
The methylotrophic yeast Pichia pastoris (also known as Komagataella phaffii) has emerged as a premier platform for recombinant protein production, offering an ideal balance between prokaryotic simplicity and eukaryotic sophistication. This system combines the advantages of microbial expression (high yield, inexpensive media, rapid growth) with essential eukaryotic processing capabilities (protein folding, disulfide bond formation, limited glycosylation). P. pastoris can achieve exceptionally high cell densities in bioreactors, with the capability to grow to densities exceeding 100 g/L dry cell weight, resulting in correspondingly high volumetric yields of recombinant proteins. Furthermore, its ability to secrete proteins efficiently into the culture medium significantly simplifies downstream purification, as the supernatant contains relatively low levels of endogenous proteins compared to intracellular expression systems [2] [3].
For lysostaphin production specifically, P. pastoris offers distinct advantages over both prokaryotic systems like E. coli and other eukaryotic systems. Unlike E. coli, which often produces recombinant proteins as inclusion bodies requiring complex refolding procedures, P. pastoris typically secretes properly folded, active lysostaphin directly into the culture medium. Additionally, while S. cerevisiae tends to hyperglycosylate recombinant proteins, P. pastoris adds shorter oligosaccharide chains, which is particularly important for lysostaphin production since glycosylation can impair its antimicrobial activity [4] [1].
The successful high-level production of lysostaphin in P. pastoris requires careful attention to gene sequence optimization and the elimination of potential glycosylation sites that can impair enzyme activity. The initial barrier to lysostaphin expression in P. pastoris is the inherent incompatibility of the wild-type lysostaphin gene with the yeast's translational machinery. This challenge can be overcome through the design and synthesis of a codon-optimized gene that incorporates improved codon usage balanced with appropriate A+T/G+C content to facilitate efficient transcription and translation in the yeast host [4].
A more significant challenge is the presence of N-linked glycosylation sequons (Asn-X-Ser/Thr) in the lysostaphin sequence that are aberrantly glycosylated by P. pastoris, resulting in reduced enzymatic activity and heterogeneous product formation. Analysis of the wild-type lysostaphin sequence using tools such as NetNGlyc 1.0 Server reveals multiple potential glycosylation sites that must be addressed through strategic mutagenesis [1].
The table below summarizes the most effective glycosylation site mutants and their impact on lysostaphin production and activity:
Table: Optimized Lysostaphin Variants with Disrupted Glycosylation Sites
| Variant | Mutations | Expression Yield | MIC vs S. aureus | Glycosylation Status |
|---|---|---|---|---|
| 127A | T127A | 1315 mg/L | 0.07–0.3 μM | Non-glycosylated |
| 232Q | N232Q | Not reported | Variable reduction | Non-glycosylated |
| 127A232Q | T127A + N232Q | 1141 mg/L | 0.07–0.3 μM | Non-glycosylated |
| Wild-type | None | <100 mg/L | 0.3–1.2 μM | Aberrantly glycosylated |
The selection of appropriate expression vectors and P. pastoris strains is crucial for achieving high-level lysostaphin production. The alcohol oxidase 1 (AOX1) promoter is the most widely used and effective promoter for controlling recombinant protein expression in P. pastoris, offering tight regulation and extremely strong induction in response to methanol. For lysostaphin expression, secretion vectors such as pPICZαA or pPIC9K are preferred as they direct the recombinant protein to the culture medium, significantly simplifying downstream purification [5].
When selecting host strains, researchers have several options with distinct metabolic characteristics:
For optimal lysostaphin production, the PichiaPink Expression System offers significant advantages over traditional systems, including both low- and high-copy plasmid backbones, multiple secretion signal sequences, and protease-deficient host strains specifically designed to enhance protein yield and integrity. This system utilizes adenine selection (ADE2 complementation) rather than antibiotic resistance, making it more suitable for large-scale production [5].
Achieving high-cell density fermentation is essential for maximizing lysostaphin yields in P. pastoris. The following detailed protocol has been optimized specifically for lysostaphin production and can be scaled from laboratory shake flasks to industrial bioreactors:
Strain Preparation: Transform optimized lysostaphin gene constructs into selected P. pastoris strains (X-33 or GS115 recommended) using electroporation (1.5 kV, 25 µF, 200 Ω). Select transformants on YPD plates containing appropriate selection antibiotics (typically Zeocin at 100 mg/L) [6] [1].
Inoculum Development:
Bioreactor Inoculation and Growth Phase:
Methanol Induction Phase:
Harvest: Separate cells from culture supernatant by centrifugation at 8,000 × g for 20 minutes at 4°C. Filter the supernatant through 0.45 µm membranes to remove residual cells and debris [1].
The table below summarizes key fermentation parameters and their optimal ranges for lysostaphin production in P. pastoris:
Table: Optimized Fermentation Parameters for Lysostaphin Production in P. pastoris
| Parameter | Optimal Range | Impact on Yield | Notes |
|---|---|---|---|
| Temperature | 20-30°C | 20-30% variation | Lower temperatures (20-25°C) may enhance stability of secreted lysostaphin |
| pH | 6.0-7.0 | Critical | NH4OH as neutralizing agent provides nitrogen source and improves growth |
| Dissolved Oxygen | >30% | Essential | Methanol metabolism requires high oxygen levels |
| Methanol Concentration | 0.5-1.0% | Concentration-dependent | Must be maintained within limits to avoid toxicity |
| Sorbitol Supplement | 0.5-1.0% | 20-50% increase | Non-repressing carbon source enhances biomass and productivity |
| Induction Duration | 72-96 hours | Time-dependent | Maximum yields typically achieved at 72-96 hours |
| Cell Density at Induction | OD600 ≈ 100-150 | Critical for high yield | Corresponds to ~30 g/L dry cell weight |
Additional optimization strategies include:
The secretion of lysostaphin into the culture medium significantly simplifies downstream processing, as the relatively low concentration of endogenous secretory proteins in P. pastoris supernatants facilitates efficient purification. The following protocol enables recovery of high-purity, active lysostaphin with typical yields of 50-70% from the culture supernatant [4] [1].
The purification strategy for lysostaphin depends on the specific tag incorporated during construct design. For His-tagged variants, immobilized metal affinity chromatography (IMAC) provides excellent recovery and purity, while for untagged lysostaphin, ion-exchange chromatography offers an effective alternative.
Table: Comparison of Purification Methods for Recombinant Lysostaphin
| Purification Step | Conditions | Purity Achieved | Yield | Advantages |
|---|
| Ni-NTA IMAC | Binding: 20 mM phosphate, 200 mM NaCl, pH 7.5 Elution: 250 mM imidazole | >95% | 60-70% | High specificity, single-step purification for His-tagged variants | | Cation Exchange | Binding: 20 mM sodium acetate, pH 5.0 Elution: 0-1 M NaCl gradient | >90% | 50-60% | No tag required, effective contaminant removal | | Hydrophobic Interaction | Binding: 1.5 M ammonium sulfate, 50 mM phosphate, pH 7.0 Elution: Decreasing salt gradient | 80-90% | 40-50% | Excellent for removing host cell proteins | | Size Exclusion | 150 mM NaCl, 20 mM phosphate, pH 7.0 | >98% | 70-80% | Polishing step, buffer exchange to final formulation |
Detailed IMAC Protocol for His-Tagged Lysostaphin:
For large-scale production, continuous chromatography systems such as simulated moving bed (SMB) technology can significantly improve process efficiency and resin utilization.
Rigorous quality control is essential to ensure the biological activity and structural integrity of recombinant lysostaphin. The following analytical methods should be employed to characterize the final product:
The antimicrobial activity of lysostaphin must be rigorously quantified using standardized methods:
Minimum Inhibitory Concentration (MIC) Determination:
Time-Kill Kinetics Assay:
Zinc Content Analysis: Since lysostaphin is a zinc-dependent metalloprotease, determine zinc content using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry. The theoretical zinc content is approximately one atom per molecule of lysostaphin [1].
The following diagram illustrates the complete experimental workflow for recombinant lysostaphin production in P. pastoris, from gene design to functional characterization:
Despite the robustness of the P. pastoris expression system, several challenges may arise during lysostaphin production that require specific troubleshooting approaches:
Low Expression Yields: If lysostaphin yields are suboptimal, consider screening for multi-copy integrants using higher antibiotic concentrations (for antibiotic-based systems) or utilizing the PichiaPink system with high-copy vectors. Additionally, verify the integrity of the AOX1 promoter and secretion signal sequence, and optimize the methanol induction strategy with careful control of methanol concentration [4] [5].
Proteolytic Degradation: Proteolysis can significantly impact lysostaphin yield and quality. To mitigate this issue, use protease-deficient strains (SMD1168), add protease inhibitors such as PMSF (1 mM) or complete protease inhibitor cocktails to the culture medium, optimize fermentation pH to reduce protease activity (pH 6.0-7.0), and reduce induction temperature to 20-25°C [3].
Incomplete Glycosylation Site Disruption: If glycosylation persists despite site-directed mutagenesis, verify the mutation success by DNA sequencing and consider additional glycosylation site mutations (e.g., 127A232Q double mutant). Characterization of glycosylation status should include PAS staining, mass spectrometry analysis, and lectin blotting [1].
Reduced Biological Activity: If purified lysostaphin exhibits lower than expected antimicrobial activity, verify zinc content by atomic absorption spectroscopy and consider supplementing with zinc during fermentation (100 μM ZnSO4). Additionally, assess proper protein folding by circular dichroism spectroscopy and confirm disulfide bond formation by mass spectrometry [1] [8].
The following diagram illustrates the key decision points in troubleshooting common problems in lysostaphin production:
The optimized protocols presented in this application note enable researchers to achieve high-level production of fully active, non-glycosylated lysostaphin in P. pastoris, with yields exceeding 1 g/L in optimized bioreactor processes. The combination of sequence optimization to eliminate glycosylation sites, strain engineering for efficient secretion, fermentation optimization incorporating sorbitol supplementation, and simplified purification strategies represents a comprehensive approach that overcomes the historical limitations of lysostaphin production in heterologous expression systems.
The successful implementation of these protocols has significant implications for advancing lysostaphin toward clinical applications. With the ability to produce large quantities of high-purity, active enzyme, researchers can now more effectively explore the therapeutic potential of lysostaphin against drug-resistant staphylococcal infections, including MRSA and MDRSA. The high yields achieved through this system (100-1000 times those previously reported) effectively remove production limitations as a barrier to preclinical and clinical development [4] [1].
Furthermore, the methodologies described herein serve as a valuable framework for the production of other recombinant antimicrobial proteins in P. pastoris. The principles of glycosylation site disruption, fermentation optimization, and functional characterization can be adapted to various enzymes with therapeutic potential, expanding the toolbox available for combating antimicrobial resistance. As the global threat of antibiotic-resistant infections continues to grow, the availability of robust, scalable production platforms for novel antimicrobial agents like lysostaphin becomes increasingly vital for public health [1].
The pentaglycine cross bridge is a distinctive structural component of the Staphylococcus aureus peptidoglycan layer, serving as a critical determinant of cell wall integrity and a promising target for antibacterial development. These flexible peptide chains cross-link adjacent stem peptides in the peptidoglycan polymer, creating a mesh-like exoskeleton that withstands internal turgor pressure and maintains cell shape [1]. The this compound bridge is synthesized through the sequential action of three essential Fem family peptidyltransferases (FemX, FemA, and FemB), which utilize glycyl-tRNA as a glycine donor [2] [3]. Recent research has demonstrated that complete this compound bridges are indispensable for S. aureus viability, as depletion of FemAB proteins leads to aberrant cell division, pseudomulticellular forms, and eventual cell lysis [1]. This essential nature, combined with the absence of similar structures in mammalian cells, makes the this compound bridge an attractive target for novel antimicrobial agents, particularly against methicillin-resistant S. aureus (MRSA) strains.
The structural specificity of this compound bridges has been exploited by natural antibacterial systems, most notably by lysostaphin, a bacteriocin produced by Staphylococcus simulans. Lysostaphin contains a glycyl-glycine endopeptidase domain that specifically cleaves this compound bridges, leading to cell wall degradation and bacterial lysis [4] [5]. The C-terminal cell wall-targeting domain (CWT) of lysostaphin selectively binds to cross-linked peptidoglycan containing this compound bridges, directing the enzyme to its substrate with remarkable specificity [5]. This review presents comprehensive methodologies for visualizing and analyzing this compound cross bridges using lysostaphin-derived probes and advanced microscopy techniques, providing researchers with robust tools for investigating staphylococcal cell wall biology and evaluating novel therapeutic approaches.
The SH3b domain of lysostaphin serves as an ideal targeting module for molecular probes due to its high affinity and specificity for this compound-containing peptidoglycan. Structural studies have revealed that lysostaphin SH3b domain contains a groove between β1 and β2 strands that accommodates the this compound peptide in an extended conformation [4]. The binding specificity arises from both steric exclusion of Cβ atoms (which would be present in other amino acids) and selection of main chain conformations preferentially accessible to glycine residues [4]. This domain can be fused to various reporter proteins, such as green fluorescent protein (GFP), to create specific probes for this compound bridge visualization without compromising bacterial viability during initial binding stages.
The molecular recognition between SH3b domains and this compound bridges involves multiple interactions along the binding groove. Key residues involved in binding include Asn405, Tyr407, Thr409, Tyr411, Thr429, Gly430, Pro431, Phe432, Met435, Glu451, Met453, and Tyr472, which form the side and bottom walls of the binding pocket [4]. The this compound peptide runs approximately parallel to β1 and anti-parallel to β2, with specific hydrogen bonds forming between glycine residues and SH3b domain side chains. For instance, the carbonyl oxygen atom of Gly1 accepts a hydrogen bond from Asn405, while Gly2 NH group hydrogen bonds with Glu451 [4]. These specific interactions ensure the high selectivity of lysostaphin-derived probes for this compound bridges over other cell wall components.
Binding specificity must be confirmed through appropriate control experiments using bacterial strains with altered cross bridge structures. S. aureus femAB mutants, which contain primarily monoglycine cross bridges instead of this compound bridges, show dramatically reduced binding of lysostaphin CWT domain [5]. Similarly, strains incorporating serine residues into their cross bridges (a mechanism of lysostaphin resistance) exhibit reduced affinity for lysostaphin-derived probes [4]. These strains serve as essential negative controls for validating probe specificity. Competitive inhibition assays using purified cross-linked murein (disaccharides linked to interconnected wall peptides) effectively block GFP-CWT binding to staphylococci, while murein monomers or lysostaphin-solubilized cell wall fragments do not, confirming that the probe targets cross-linked peptidoglycan rather than isolated precursors [5].
Table 1: Bacterial Strains for Probe Validation
| Strain | Genotype/Phenotype | Cross Bridge Composition | Expected Binding | Utility |
|---|---|---|---|---|
| S. aureus Newman | Wild-type | This compound | Strong positive | Positive control |
| S. aureus AS145 | femAB mutant | Primarily monoglycine | Dramatically reduced | Negative control |
| S. aureus BB270 | Wild-type for femAB | This compound | Strong positive | Complementation control |
| S. simulans TNK1 | Lysostaphin producer | Variable | Species-specific control | Specificity assessment |
Recombinant GFP-CWT fusion protein provides an excellent tool for this compound bridge visualization. To construct the expression plasmid, amplify the DNA sequence encoding the C-terminal 92 amino acids of lysostaphin (CWT domain) from S. simulans genomic DNA and clone it into an appropriate expression vector (e.g., pQE30) downstream of and in-frame with the GFP coding sequence [5]. Transform the construct into E. coli expression strains (e.g., M15) and induce expression with 1 mM IPTG when cultures reach OD₆₀₀ = 0.6-0.8. Purify the fusion protein using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography under native conditions, followed by gel filtration chromatography to remove aggregates. Determine protein concentration using Bradford assay and confirm purity by SDS-PAGE. Aliquot and store at -80°C in storage buffer (20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).
Alternative labeling approaches include conjugating the SH3b domain directly to organic dyes using chemical modification. Purify recombinant His-tagged SH3b domain and incubate with amine-reactive dyes (e.g., Alexa Fluor 647 NHS ester) in 100 mM sodium bicarbonate buffer (pH 8.5) for 2 hours at room temperature. Remove excess dye using desalting columns and verify the degree of labeling according to manufacturer instructions. For both probe types, confirm binding activity using S. aureus wild-type and femAB mutant strains before proceeding with experimental applications. The recommended probe concentration range for staining experiments is 50-500 nM, with optimal concentration determined empirically for each preparation.
Sample preparation is critical for high-quality imaging. Grow S. aureus strains to mid-log phase (OD₆₀₀ = 0.4-0.6) in appropriate medium (e.g., LB, TSB). For membrane staining, add FM 4-64 dye to a final concentration of 1-5 µg/mL and incubate for 5-10 minutes at room temperature [1]. For peptidoglycan visualization, use vancomycin-FL (Van-FL) at 1 µg/mL for 10-15 minutes. Wash cells twice with PBS or appropriate buffer to remove unbound dye. For GFP-CWT or labeled SH3b domain staining, incubate cells with 100-200 nM probe for 15-30 minutes at room temperature or 37°C with gentle agitation. Include control samples without probe for autofluorescence assessment. For fixed samples, add paraformaldehyde to a final concentration of 2-4% and incubate for 15-30 minutes before washing and staining.
Slide preparation for microscopy requires careful attention to preserve cell morphology. Use high-precision glass coverslips (thickness #1.5) coated with poly-L-lysine to enhance cell adhesion. Apply 5-10 µL of stained bacterial suspension to coated coverslips and allow to adhere for 5-10 minutes. Carefully remove excess liquid and mount using appropriate mounting medium compatible with the imaging modality. For super-resolution imaging, use photo-stabilizing mounting media to reduce fluorophore blinking and photobleaching. Seal edges with clear nail polish if necessary. Prepare samples immediately before imaging for optimal results.
Diagram 1: Sample Preparation Workflow for this compound Bridge Staining. This flowchart outlines the sequential steps for preparing bacterial samples for this compound bridge visualization, including staining procedures for different cellular components.
Structured illumination microscopy (SIM) provides excellent resolution for visualizing this compound bridge distribution while maintaining relatively mild imaging conditions compatible with live cells. For SIM imaging, use a commercial SIM system equipped with high-numerical aperture objectives (NA ≥ 1.4) and appropriate laser lines matched to your fluorophores (e.g., 488 nm for GFP, 561 nm for FM 4-64, 640 nm for Alexa Fluor 647). Adjust laser power and exposure times to optimize signal-to-noise ratio while minimizing photobleaching. Acquire z-stacks with section spacing of 0.1-0.15 µm to enable 3D reconstruction. Process raw SIM data using manufacturer's software or open-source alternatives, applying appropriate parameters for noise filtering and reconstruction fidelity.
Sample imaging parameters for SIM typically include: 5 phase shifts and 3 rotations per z-plane, camera exposure times of 50-100 ms per raw image, and total acquisition times of 5-30 seconds per z-stack depending on sample brightness. For time-lapse experiments, reduce laser exposure and acquisition frequency to minimize phototoxicity. For fixed samples, stochastic optical reconstruction microscopy (STORM) can achieve higher resolution (20-30 nm) but requires specialized imaging buffers containing thiols and oxygen scavengers. Always include appropriate controls (untreated cells, femAB mutants, and no-primary-probe samples) to distinguish specific signal from background autofluorescence and nonspecific binding.
Image analysis pipelines should be established before data acquisition to ensure consistent processing across samples. After acquisition, perform flat-field correction to account for uneven illumination, followed by background subtraction using control samples. For SIM data, apply consistent reconstruction parameters across all samples in an experiment. For quantitative analysis of this compound bridge distribution, segment bacterial cells using membrane staining (FM 4-64) as a reference, then quantify GFP-CWT or SH3b probe fluorescence intensity within the bacterial envelope. Calculate enrichment factors at division septa compared to lateral wall regions, as this compound bridges are typically more abundant at nascent division sites [1].
Morphometric analysis of cells with altered this compound bridges reveals characteristic phenotypes. FemAB-depleted cells frequently appear as pseudomulticellular forms with multiple perpendicular septa (46.7 ± 9.9% in depleted cells versus 0.3 ± 0.6% in wild-type) [1]. These aberrant morphologies can be quantified using aspect ratio, cell volume, and septation index measurements. Additionally, assess membrane integrity using propidium iodide or similar viability dyes, as this compound bridge disruption leads to membrane damage and eventual lysis [1]. Compare experimental groups to appropriate controls using statistical tests appropriate for your experimental design (e.g., t-tests for pairwise comparisons, ANOVA for multiple groups).
Table 2: Quantitative Parameters for this compound Bridge Analysis
| Parameter | Description | Measurement Method | Biological Significance |
|---|---|---|---|
| Septal Enrichment Ratio | Fluorescence intensity at septum vs lateral wall | Intensity line scans across cell axis | Indicates localized cross bridge deposition |
| Cross Bridge Density | Total probe fluorescence per unit cell surface area | 3D surface rendering and intensity integration | Reflects overall this compound content |
| Lysostaphin Sensitivity | Bacterial lysis rate after lysostaphin treatment | Turbidity measurement or CFU counting | Functional assessment of this compound accessibility |
| Pseudomulticellular Index | Percentage of cells with multiple aberrant septa | Morphological classification from images | Indicator of severe cross bridge defects |
Common issues in this compound bridge staining include weak probe signal, high background fluorescence, and cell morphology artifacts. For weak signal, verify probe activity using validated positive controls and consider increasing probe concentration or incubation time. Ensure proper folding of recombinant proteins by analyzing circular dichroism spectra or tryptophan fluorescence if signal remains weak. For high background, include additional wash steps after staining, optimize probe concentration, and confirm specificity using femAB mutant strains. If cell morphology appears abnormal, verify that growth conditions maintain appropriate osmolarity, as this compound bridge defects increase sensitivity to osmotic stress [1].
Technical validation should include demonstration that observed signals specifically reflect this compound bridge presence. Perform competitive inhibition experiments by pre-incubating probe with synthetic this compound peptide (1-10 mM) before applying to samples – this should significantly reduce binding signal. Test cross-reactivity with other bacterial species containing different cross bridge structures (e.g., Enterococcus faecalis with L-Ala-L-Ala cross bridges or Streptococcus pneumoniae with direct peptide bonds). Ensure that microscopy findings correlate with biochemical assessments of peptidoglycan composition, such as HPLC analysis of muropeptide profiles [1]. When possible, complement genetic mutants to restore wild-type phenotypes and confirm that probe binding is recovered.
The methodologies described herein enable detailed investigation of bacterial cell wall organization and its perturbation under various conditions. These techniques are particularly valuable for assessing the mechanisms of action of novel antibacterial compounds targeting cell wall biosynthesis. For instance, molecules interfering with Fem protein activity can be rapidly evaluated using lysostaphin-derived probes to detect alterations in this compound bridge incorporation [3]. Similarly, these approaches can monitor adaptive responses to antibiotic stress, such as cell wall thickening in vancomycin-intermediate S. aureus (VISA) strains or cross bridge alterations in response to β-lactam exposure.
Drug development applications include high-throughput screening for inhibitors of this compound bridge formation using fluorescence-based assays. The GFP-CWT probe can be adapted to microplate formats to quantify this compound accessibility in whole cells after compound treatment. Additionally, these staining techniques facilitate mechanistic studies of lysostaphin resistance, which can arise from incorporation of serine residues into cross bridges or from reduced cross-linking [4]. By correlating probe binding with lysostaphin sensitivity across clinical isolates, researchers can better understand resistance mechanisms and develop strategies to overcome them. Future methodological developments may include the creation of turn-on fluorescent probes that increase signal upon binding this compound bridges, enabling real-time monitoring of cross bridge dynamics in living cells without wash steps.
Diagram 2: this compound Probe Applications in Research. This diagram illustrates the relationship between this compound bridges, lysostaphin-derived probes, and their research applications in antibacterial development.
The microscopy techniques and molecular probes described in these application notes provide powerful tools for investigating the fundamental biology of staphylococcal cell walls and developing novel therapeutic strategies. The protocol details and troubleshooting guidelines should enable researchers to reliably visualize and quantify this compound cross bridges in S. aureus and related organisms. As antibiotic resistance continues to pose serious threats to public health, these methodologies will contribute to essential research on cell wall biosynthesis and the validation of new antibacterial targets. Researchers are encouraged to adapt these protocols to their specific experimental needs while maintaining appropriate controls and validation steps to ensure biologically meaningful results.
Peptidoglycan (PGN) is a fundamental component of the bacterial cell wall, providing mechanical strength and shape. It is a polymer consisting of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) sugars, cross-linked by short peptide stems [1] [2].
The analysis of its breakdown products, muropeptides, is crucial for understanding bacterial cell wall biology, the mechanism of action of antibiotics like β-lactams, and the basis of bacterial resistance [1] [3]. The "pentaglycine cross-linking" you asked about is a classic feature of Staphylococcus aureus, where a bridge of five glycine residues links the stem peptides of adjacent glycan chains [1] [3].
The table below summarizes key muropeptide structures and their features, with a focus on S. aureus.
Table 1: Key Muropeptide Structures and Features in *Staphylococcus aureus*
| Muropeptide Type | Example Structure / Composition | Key Features / Role | Cross-Link Type |
|---|---|---|---|
| Monomer | GlcNAc-MurNAc-L-Ala-D-iGln-L-Lys-(Gly~5~)-D-Ala (Penta(Gln)Gly5) [1] | The basic, non-cross-linked subunit from which all larger structures are built. | N/A |
| Cross-linked Oligomers | Dimers, Trimers, Tetramers, etc. [1] | Formed when the this compound bridge of one stem peptide is linked to the D-Ala of another via transpeptidation. Provides structural integrity. | 4→3 (via Gly5 bridge) |
| Serine-modified Cross-bridges | e.g., Gly-Gly-Ser-Gly-Ser [3] | Incorporation of serine by FmhA/FmhC enzymes confers resistance to lysostaphin and affects susceptibility to β-lactams. | 4→3 (via modified bridge) |
The following table outlines the typical parameters used for UPLC-MS analysis of muropeptides.
Table 2: Typical UPLC-MS Parameters for Muropeptide Analysis
| Parameter | Typical Setting for Analysis | Purpose / Note |
|---|---|---|
| Column | Reversed-Phase CSH C18, 130Å, 1.7 µm, 2.1 mm × 100 mm [1] | Provides high-resolution separation of muropeptides. |
| Mobile Phase A | Water with 0.05% Trifluoroacetic acid (TFA) [1] | TFA acts as a volatile ion-pairing agent. |
| Mobile Phase B | Methanol with 0.035% TFA, or Acetonitrile [1] [4] | Organic solvent for the elution gradient. |
| Gradient | 5-30% B (Gram-positives) or 0-30% B (Gram-negatives) over 70 min [1] | Gradually increases elution strength to separate muropeptides by hydrophobicity. |
| Detection | UV (210 nm) and Mass Spectrometry (MS) [1] [2] | UV for quantification; MS for immediate determination of muropeptide structures. |
| MS Mode | Positive ESI, scan range 50-2000 m/z [1] | Suitable for detecting protonated muropeptide ions. |
Here is a detailed protocol for purifying and analyzing muropeptides, combining a modern rapid method with essential steps from established procedures [1] [2].
The diagram below illustrates the complete experimental workflow.
Peptidoglycan Purification (Rapid Protocol)
Digestion to Muropeptides
Reduction of Muropeptides
UPLC-MS Analysis
The structural relationship between the core muropeptide and its cross-linked forms is fundamental to its function.
I hope this detailed application note and protocol provides a solid foundation for your research. Should you require further clarification on any of the steps or analyses, please feel free to ask.
FAQ: Why does serine substitution in the pentaglycine bridge confer resistance to lysostaphin?
Lysostaphin is a glycyl-glycine endopeptidase whose catalytic domain specifically cleaves the this compound cross-bridges in the staphylococcal peptidoglycan [1] [2]. The introduction of serine residues, particularly at the third position of this bridge, prevents enzymatic cleavage [3] [4].
Structural studies of lysostaphin's SH3b domain in complex with a this compound peptide reveal that the binding groove is sterically and conformationally optimized for glycine [4]. The binding site selects for main chain conformations accessible to glycine but not to other amino acids like serine, which has a Cβ atom that creates steric hindrance [4].
Here are several experimental approaches to counter serine-based lysostaphin resistance.
| Strategy | Mechanism of Action | Key Experimental Notes |
|---|---|---|
| Inhibit Wall Teichoic Acids (WTAs) [5] | Reduces WTA-mediated prevention of lysostaphin binding to cell wall. | Use CRISPR-dCas9 to downregulate tarO, tarH, or tarG genes. Sensitizes resistant S. aureus in nutrient-rich media. |
| Employ Combination Therapy [6] | Uses synergism between lysostaphin and other antimicrobials to enhance efficacy. | Niosomal co-delivery of lysostaphin and antimicrobial peptide LL-37 showed sustained, synergistic anti-staphylococcal activity. |
| Target Metabolic Pathways [7] | Inhibition of Serine Hydroxymethyltransferase (SHMT) affects serine/glycine metabolism. | SHMT inhibitor (SHIN1) sensitizes resistant S. aureus; ΔshmT knockout strain becomes lysostaphin-susceptible. |
Protocol 1: Ninhydrin-Based Enzymatic Activity Assay
This simple protocol measures lysostaphin's catalytic activity on synthetic this compound without handling live bacteria [8].
Protocol 2: FRET-Based Substrate Cleavage Assay
This assay uses a designed polypeptide FRET substrate to study cleavage specificity with high sensitivity [3].
The diagrams below illustrate the core resistance mechanism and a key experimental workflow.
Q: What are the expected growth and morphological defects upon depleting femAB in Staphylococcus aureus?
A: Depleting the femAB operon is lethal for S. aureus and results in a distinctive pseudomulticellular morphology, where cells contain multiple, often mis-placed and perpendicular, division septa [1]. This is accompanied by a severe growth defect and eventual cell lysis [1].
| Observation | Description in femAB-Depleted Cells | Underlying Cause / Functional Impact |
|---|---|---|
| Growth in Liquid Culture | No growth in the absence of inducer; reduced growth rate at low inducer concentrations [1]. | Essential function of femAB in cell wall synthesis; lethal depletion [1]. |
| Cell Viability (CFUs) | Severe loss of colony-forming units upon depletion [1]. | Loss of cell integrity and lysis [1]. |
| Cell Morphology | Pseudomulticellular forms with multiple, often perpendicular septa [1]. | Defective cell division and septum formation due to impaired peptidoglycan cross-linking [1]. |
| Peptidoglycan (PG) Composition | Massive accumulation of monomeric muropeptides with a single glycine; absence of pentaglycine cross-bridges and higher-order crosslinked muropeptides (dimers, trimers) [1]. | FemAB is required for adding the 2nd-5th glycines to form the this compound interpeptide bridge for PG cross-linking [2] [1]. |
| Membrane Integrity | Membrane rupture and cell lysis [1]. | The poorly crosslinked cell wall cannot withstand the cell's internal turgor pressure [1]. |
Q: What is the molecular function of the femAB operon, and why is its depletion so detrimental?
A: The femAB operon encodes non-ribosomal peptidyl transferases (FemA and FemB) that synthesize the This compound cross-bridges in the peptidoglycan of S. aureus [2] [1].
These bridges are essential for cross-linking the glycan strands in the peptidoglycan, forming a rigid meshwork that protects the cell from bursting due to internal turgor pressure. Depleting FemAB results in a peptidoglycan lacking these bridges, which is mechanically weak and leads to cell lysis [1].
For researchers investigating femAB, here are key methodologies and validation steps from recent studies.
Protocol 1: Constructing and Analyzing a Conditional femAB Mutant
This protocol outlines the creation of an IPTG-inducible femAB strain and core analysis methods [1].
| Step | Methodology Description | Key Parameters / Tips |
|---|---|---|
| 1. Strain Construction | Place the femAB operon under control of an IPTG-inducible promoter (e.g., Pspac) in the chromosome. Include a plasmid-encoded lacI repressor to minimize basal expression [1]. | Use clinically relevant MRSA strains like MW2 or COL [1]. |
| 2. Growth Curve Analysis | Grow the conditional mutant in liquid medium with varying IPTG concentrations (0 µM, 10 µM, 25 µM, 500 µM). Monitor optical density over 10+ hours [1]. | No growth in 0 µM IPTG confirms essentiality. Growth at 10 µM indicates minimal required expression [1]. |
| 3. Phenotypic Confirmation | Viability Assay: Measure colony-forming units (CFUs) from induced vs. non-induced cultures [1]. Microscopy: Use super-resolution structured illumination microscopy (SIM). Stain with membrane (FM 4-64), peptidoglycan (vancomycin-FL), and DNA dyes [1]. | CFU loss confirms lethality. Microscopy reveals pseudomulticellular forms and membrane defects [1]. |
| 4. Peptidoglycan Composition Analysis | Harvest cells, purify and digest peptidoglycan to muropeptides. Separate via HPLC and analyze profiles [1]. | Look for accumulation of peak 4 (monoglycyl monomer) and loss of peak 5 (pentaglycyl monomer) and cross-linked oligomers [1]. |
Protocol 2: Cell Morphology Assay for Live-Cell Tracking
This general protocol for quantifying cell morphology can be adapted to monitor the pseudomulticellular phenotype in real-time without invasive staining [3].
The pseudomulticellular morphology arises because the this compound bridges are essential for proper cell division. The following diagram summarizes the mechanism linking femAB depletion to the observed cell defects.
The table below summarizes the fundamental relationship between the pentaglycine bridge and methicillin resistance.
| Aspect | Description |
|---|---|
| Normal Function | FemX, FemA, and FemB proteins sequentially add five glycine residues to form the this compound interpeptide bridge, a crucial component of the staphylococcal peptidoglycan [1] [2]. |
| Consequence of Shortening | Inactivation of femA and/or femB results in a truncated (monoglycine) interpeptide bridge [2]. |
| Effect on Cell Wall | The shortened bridge leads to a poorly crosslinked peptidoglycan, impairing cell wall integrity and causing aberrant cell division [2]. |
| Link to Resistance | The poorly crosslinked, monoglycine peptidoglycan is a very poor substrate for the resistance protein PBP2a, rendering it ineffective and thus abolishing methicillin resistance [2]. |
The following flowchart outlines a general experimental approach to validate this mechanism, drawing from methodologies in the search results.
Key Experimental Steps:
femAB operon through genetic manipulation [2].femAB mutant will be hypersusceptible [2].femAB allele back into the mutant strain (cis-complementation). This should restore the this compound bridge, normal peptidoglycan cross-linking, and methicillin resistance, confirming that the observed effects are directly due to the femAB inactivation [2].femAB can trigger complex cellular adaptations and compensatory mutations (sometimes called chr*) to ensure survival. These secondary mutations can be retained in your strain and may confound results. Ensure you use a genetically well-characterized strain and include a complemented control in your experiments [2].mecA gene, which encodes the alternative penicillin-binding protein PBP2a that has low affinity for β-lactam antibiotics [3] [4]. The this compound bridge is required for PBP2a to function effectively.
Bacterial mutants with defective cell wall synthesis are often prone to lysis because their weakened cell walls cannot withstand the internal osmotic pressure. This is particularly relevant for mutants like femAB in Staphylococcus aureus, which are involved in peptidoglycan cross-linking.
The core rescue strategy is to increase the osmolarity of the growth medium. Adding an osmotically active solute, such as sorbitol or sucrose, to the culture medium balances the internal and external osmotic pressure. This reduces the net outflow of water, preventing the cell from swelling and bursting [1] [2].
A direct precedent for this approach comes from a study on fission yeast. The research found that ura4 mutant cells lyse on standard YPD medium, and this lysis was effectively suppressed by the simple addition of sorbitol to the growth media to maintain high osmolarity [1].
Based on the general principle and the analogous case, here is a proposed protocol you can validate for rescuing femAB mutant lysis.
femAB mutant Staphylococcus aureus.femAB mutant in standard broth versus sorbitol-supplemented broth. A rescue of growth and an increase in final culture density in the high-osmolarity medium indicates suppression of lysis.The workflow can be visualized as follows:
The table below summarizes the expected outcomes for the femAB mutant under different conditions.
| Strain & Condition | Expected Growth (OD600) | Cell Morphology | Viable Count (CFU/mL) |
|---|---|---|---|
| Wild-type (Standard Media) | Normal growth curve | Normal, intact cells | High |
| femAB Mutant (Standard Media) | Limited growth; may decrease | Lysed, deformed cells | Low |
| femAB Mutant (High Osmolarity) | Improved growth curve | Mostly intact cells | Significantly higher |
To prepare your rescue media precisely, you can calculate the osmolarity contributed by sorbitol using the formula below [2]. The table provides pre-calculated examples.
Formula: Osmolarity (Osm/L) = Molarity (mol/L) × number of particles per molecule
Sorbitol does not dissociate, so the number of particles is 1.
| Solute | Molarity | Particles per Molecule | Osmolarity (Osm/L) |
|---|---|---|---|
| Sorbitol | 0.5 M | 1 | 0.5 Osm/L |
| Sorbitol | 1.0 M | 1 | 1.0 Osm/L |
| Sucrose | 0.25 M | 1 | 0.25 Osm/L |
| NaCl | 0.15 M | 2 | 0.3 Osm/L |
| Question / Issue | Possible Cause & Solution |
|---|---|
| The mutant still lyses in high osmolarity media. | The osmoprotectant concentration may be too low. Solution: Test a higher concentration or a different solute (e.g., sucrose). The cell wall defect might be too severe for osmotic rescue alone. |
| Growth is rescued but remains slower than wild-type. | High osmolarity places a metabolic burden on the cell, slowing growth. This is an expected outcome, confirming that the rescue is not a full reversal of the mutation. |
| No difference is seen between media. | Confirm the mutant genotype. Ensure the osmoprotectant is properly dissolved and the medium is prepared correctly. Verify lysis is the primary cause of death (e.g., via microscopy). |
The following diagram illustrates the core mechanism of how high osmolarity in the external environment prevents the lysis of a cell wall-deficient mutant [1] [2].
The choice of host system involves trade-offs between yield, cost, and the need for post-translational modifications. The table below summarizes the performance and characteristics of different systems as reported in various studies.
| Host System | Promoter / System | Key Optimization Strategy | Reported Yield | Key Advantages / Challenges |
|---|---|---|---|---|
| E. coli [1] [2] | araBAD (auto-induction) | Medium engineering; Auto-induction media at 30°C | 184 mg/L (bioreactor) [2] | Lower cost; 5-fold yield increase with auto-induction [1]; potential for inclusion bodies. |
| Pichia pastoris [3] [4] | AOX1 | Gene and protein sequence optimization to eliminate glycosylation (e.g., mutations T127A, N232Q) | ~500 - 1,315 mg/L [3] [4] | High yield; eukaryotic folding; key challenge is aberrant glycosylation which must be eliminated for activity [3]. |
| Lactococcus lactis [5] | NICE (Nisin-controlled) | Optimization of medium, temperature, induction timing, and nisin concentration | 300 mg/L [5] | Food-grade, secretion-friendly; no endotoxins; requires careful control of fermentation parameters. |
Codon optimization is a powerful tool, but it must be applied judiciously.
Fermentation parameters significantly impact yield. The following workflow outlines a logical sequence for optimizing a lysostaphin production run, synthesizing recommendations from multiple systems.
Key parameter details based on experimental evidence:
If your lysostaphin yield is low or the protein is inactive, consider the following diagnostic steps:
Q1: Why is MraY considered a promising antibacterial target?
Q2: What are the main classes of known MraY inhibitors?
Q3: Why have MraY inhibitors struggled to advance clinically?
Q4: What strategies are being used to discover new MraY inhibitors?
This protocol is adapted from a established method that uses bacterial membranes and a scintillation proximity assay (SPA) to measure the combined activity of MraY and MurG [6].
Workflow Overview: The diagram below illustrates the coupled assay principle where MraY produces Lipid I, which is then used by MurG to generate radiolabeled Lipid II, detected by SPA beads.
Detailed Procedure:
Reagent Preparation:
Assay Execution (MraY-MurG Coupled Assay):
Reaction Termination & Detection:
Data Analysis:
100 − (CPM_inhibitor_well × 100 / CPM_control_well) [6].Troubleshooting Tips:
For targets like Pseudomonas aeruginosa MraY with no experimentally solved structure, a computational pipeline can be used for inhibitor discovery [2].
Workflow Overview: This diagram outlines the multi-step computational strategy for identifying potential MraY inhibitors.
Detailed Procedure:
Homology Modeling:
Pharmacophore Model Construction & Virtual Screening:
Ensemble Docking:
Validation with Molecular Dynamics (MD):
The table below summarizes the key characteristics and challenges of different MraY inhibitor types, which can guide your optimization strategy.
| Inhibitor Type | Representative Examples | Key Characteristics | Primary Development Challenges |
|---|---|---|---|
| Nucleoside Natural Products | Muraymycins, Caprazamycins, Tunicamycins [1] [3] | High potency, complex structures, uridine motif [1] [3]. | Complex synthesis, poor drug-like properties, potential off-target toxicity (e.g., vs. human GPT) [1] [3] [5]. |
| Simplified Analogues | Rigid scaffold analogues [4], Aminoribosyl uridines [7] | Simplified, more synthetically accessible core structures [4]. | Often retain high polar surface area, leading to poor membrane permeability and weak whole-cell activity [4] [7]. |
| Non-Nucleoside Inhibitors | Computationally predicted compounds (e.g., CNP0387675) [2] [5] | Novel scaffolds, circumventing typical nucleoside limitations [2]. | Potency often lower than natural products; requires extensive validation to confirm mechanism of action and efficacy [2] [5]. |
The table below summarizes the key effects of substituting the zinc ion in the lysostaphin family endopeptidase, LytU, based on experimental findings [1] [2] [3].
| Metal Ion | Effect on Enzymatic Activity | Experimental Notes |
|---|---|---|
| Zinc (Zn²⁺) | Standard/base activity [1]. | Native physiological cofactor. Binding of a second zinc ion inhibits activity [1] [2]. |
| Copper (Cu²⁺) | Remarkable increase in the rate of pentaglycine cleavage [1] [2]. | -- |
| Cobalt (Co²⁺) | Remarkable increase in the rate of this compound cleavage [1] [2]. | -- |
| Manganese (Mn²⁺) | Can partially restore activity (based on studies of related enzyme LytM) [2]. | Not explicitly tested for LytU in the provided results. |
Here are detailed methodologies for key experiments related to metal ion substitution and activity assessment.
This method provides a direct way to measure enzymatic activity by tracking the cleavage of a synthetic this compound substrate [2].
The workflow for this protocol is summarized in the following diagram:
This method tests the functional consequence of enzymatic activity—lysing whole S. aureus cells [2].
Q1: Why would substituting zinc with copper or cobalt increase enzymatic activity? A1: The precise mechanism is an area of research, but it is hypothesized that different metal ions can alter the electronic properties and geometry of the enzyme's active site. This may make the enzyme more efficient at polarizing the peptide bond and activating the water molecule needed for hydrolysis, thereby increasing the catalytic rate [1] [2].
Q2: My enzyme is inactive after EDTA treatment. What should I check? A2: This is a common issue. Your troubleshooting steps should be:
Q3: What is the significance of the unique Ile/Lys insertion in LytU? A3: This insertion at position 151 is located in a loop near the catalytic site. While it is vital for enzymatic activity, it does not change the overall protein structure. This suggests it plays a critical role in the specific conformational dynamics or substrate interaction unique to LytU, distinguishing it from other family members [1] [2].
The relationship between LytU's structure, metal binding, and activity can be visualized as follows:
The table below summarizes the available quantitative binding data for the lysostaphin SH3b domain with various peptidoglycan fragments, as determined by NMR titration experiments [1].
| Peptidoglycan Ligand | Description | Dissociation Constant (Kd) |
|---|---|---|
| G5 (Pentaglycine) | Gly-Gly-Gly-Gly-Gly (cross-bridge) | ~890 ± 160 μM [1] |
| P4 (Tetrapeptide Stem) | L-Ala-D-iGln-L-Lys-D-Ala (stem peptide) | ~963 ± 198 μM [1] |
| P4-G5 | Tetrapeptide stem with attached this compound cross-bridge | ~98 ± 42 μM [1] |
| P5-G5-P4 | Two peptide stems linked by a single this compound bridge | ~100 ± 34 μM [1] |
A key finding is that the SH3b domain has two distinct binding sites on opposite sides of the protein: one for the this compound cross-bridge and another for the peptide stem [1] [2]. When a ligand containing both elements (like P4-G5) is present, the effective binding affinity increases significantly, as the interaction is strengthened through avidity effects and a clustering mechanism [1].
Although direct affinity data for a tetraglycine peptide is missing from these studies, the structural reason for the strict this compound specificity is well-explained.
The crystal structure of the SH3b domain in complex with a this compound peptide shows that the ligand binds in an extended conformation within a shallow groove between the β1 and β2 strands and the RT loop of the domain [3] [4]. The specificity is achieved through a mechanism of steric exclusion: the binding site is shaped in such a way that it accommodates the specific backbone conformation of a this compound peptide and excludes amino acids with bulky side chains (Cβ atoms) [3] [4]. A tetraglycine peptide would be too short to form the same set of optimal interactions within this defined binding groove.
The binding affinity data in the table above was primarily obtained using NMR Chemical Shift Perturbation (CSP) titrations, a robust method for studying protein-ligand interactions [5] [1] [6]. The general workflow is as follows:
For your work in drug development, the discovery of the two-site binding mechanism is highly significant. It suggests that the potency of lysostaphin is not due to a single high-affinity interaction but to a dynamic, multivalent attachment to the peptidoglycan meshwork [1] [2]. This allows the enzyme to "walk" along the cell wall, maintaining contact through at least one site while the catalytic domain cleaves this compound cross-links, leading to efficient lysis [2]. Engineering therapeutics that mimic this dual-targeting approach could be a promising strategy.
| Inhibitor Class / Compound | Efficacy against Gram-positive Bacteria | Efficacy against Gram-negative Bacteria |
|---|---|---|
| Sphaerimicins & Analogs (e.g., SPM-1, SPM-2) [1] [2] | Potent activity (e.g., against S. aureus, E. faecium, including drug-resistant strains MRSA and VRE) [1] [2] | Not specified in available data, but MraY target is present in Gram-negatives [2]. |
| Muraymycins [3] | Potent antibacterial activity [3] | Activity profile varies; some analogs show activity [4]. |
| Liposidomycins/Caprazamycins [3] | Potent activity against Gram-positive bacteria and mycobacteria [3] | Narrower spectrum; primarily effective against Pseudomonas species [3]. |
| Capuramycins [3] | Particularly effective against mycobacteria [3] | Not typically broad-spectrum against Gram-negatives. |
| Mureidomycins [3] | Narrower spectrum of activity [3] | Primarily active against Pseudomonas species [3]. |
| CNP0387675 (Predicted non-nucleoside inhibitor) [5] | Research focuses on Pseudomonas aeruginosa (a Gram-negative pathogen); efficacy against Gram-positives not specified [5]. | Computationally predicted to inhibit P. aeruginosa MraY; requires experimental validation [5]. |
For researchers, understanding the experimental protocols behind this data is crucial.
1. Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC) This standard test determines the lowest concentration of an antibiotic that prevents visible bacterial growth.
2. Enzymatic Inhibition Assay (Half-Maximal Inhibitory Concentration - IC₅₀) This assay measures an inhibitor's direct potency against the MraY enzyme itself, independent of bacterial permeability.
The following diagram illustrates the logical workflow for evaluating a candidate MraY inhibitor, integrating both key experiments.
The outer membrane of Gram-negative bacteria acts as a formidable physical barrier [6] [7]. This membrane contains lipopolysaccharides (LPS) and narrow porin channels that severely restrict the passage of many hydrophobic and large molecules [8]. For an antibiotic to reach MraY, which is located on the cytoplasmic membrane, it must first traverse this outer membrane.
Overcoming this barrier is a central challenge in antibiotic design. Research indicates that the accessory structural motifs of MraY inhibitors (the non-uridine parts of the molecule) are critical for balancing target inhibition with bacterial accumulation [4]. For instance, optimizing these motifs has successfully generated analogs with potent activity against drug-resistant Gram-positive bacteria [1] [4].
The peptidoglycan of S. aureus is characterized by a highly cross-linked structure due to a this compound bridge on the lysine residue of the stem peptide. This bridge is not synthesized by a single enzyme but is built sequentially by a family of Fem (factor essential for methicillin resistance) peptidyl transferases. The following table outlines the specific role of each enzyme. [1] [2]
| Enzyme | Function in Bridge Assembly | Specificity |
|---|---|---|
| FemX | Adds the first glycine to the lysine of the stem peptide. [1] | Uses lipid II as the acceptor substrate. [2] |
| FemA | Adds the second and third glycines. [1] | Specific for lipid II-Gly1 as an acceptor. [2] |
| FemB | Adds the fourth and fifth glycines. [1] | Specific for lipid II-Gly3 as an acceptor. [2] |
This sequential assembly is essential for cell integrity. Depletion of FemAB proteins is lethal, causing cells to form pseudomulticellular structures and eventually lyse because the peptidoglycan cannot withstand internal turgor pressure. [1]
To help visualize this sequential process, the following diagram illustrates the biosynthesis pathway:
Diagram 1: Sequential biosynthesis of the this compound bridge in S. aureus by FemX, FemA, and FemB enzymes using glycyl-tRNA substrates.
While the this compound bridge is a hallmark of S. aureus, other staphylococcal species exhibit variations in the composition and length of their interpeptide bridges. The search results indicate that the bactericidal enzyme lysostaphin, produced by S. simulans biovar staphylolyticus, specifically targets the this compound cross-bridges of competing species like S. aureus. [3] This implies that S. simulans itself must have a different bridge structure to avoid self-lysis, but the exact composition of its bridge is not detailed in the results.
One study mentions that lysostaphin shows lytic activity against S. aureus, S. carnosus, and S. cohnii, suggesting these species also possess a glycine-rich cross-bridge that can be cleaved. [3] However, the specific amino acid sequence and length for these species are not provided.
The following table summarizes the core experimental protocols used in the cited research to study the this compound bridge and its associated enzymes. [1] [2] [3]
| Method | Application in Research | Key Details |
|---|---|---|
| Conditional Gene Mutation | To investigate the essentiality of genes like femAB. [1] | The femAB operon is placed under an inducible promoter (e.g., Pspac with IPTG). Growth and cell morphology are observed in the presence and absence of the inducer. |
| High-Performance Liquid Chromatography (HPLC) | To analyze the composition of peptidoglycan muropeptides. [1] | Peptidoglycan is purified and digested with a muramidase. Muropeptides are separated by HPLC and identified using mass spectrometry. |
| In Vitro Peptidoglycan Assembly System | To study the substrate specificity of Fem proteins. [2] | Purified components (lipid II, glycyl-tRNA, His-tagged FemX/A/B) are combined. Formation of lipid II-Glyn is analyzed to determine enzyme specificity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the bond cleavage specificity of hydrolases like lysostaphin and LytM. [3] | Real-time NMR kinetics are used with synthetic peptidoglycan substrates to identify the exact peptide bonds hydrolyzed. |